Technical Documentation Center

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Analysis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Technical Guide for Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on the precise understanding of molecular geometry, electron density distribution, and intermolecular interaction networks. 3-(4-Methoxyphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise understanding of molecular geometry, electron density distribution, and intermolecular interaction networks. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole represents a highly privileged scaffold in medicinal chemistry and materials science. Characterized by a highly polarized "push-pull" electronic system—driven by the electron-donating methoxy group and the electron-withdrawing nitro group—this molecule serves as a critical intermediate for synthesizing kinase inhibitors (such as JNK3 inhibitors) and energetic materials [1].

This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. By establishing a self-validating experimental protocol and detailing the causality behind its structural conformation, this guide equips researchers with the authoritative data necessary to leverage this scaffold in advanced drug discovery pipelines.

Molecular Architecture & Electronic Causality

The core architecture of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole consists of a planar 1H-pyrazole ring substituted at the C3 position with a 4-methoxyphenyl moiety and at the C4 position with a nitro group.

The Causality of Conformation: The structural geometry is dictated by the steric and electronic interplay between these substituents. The strong −M and −I effects of the C4-nitro group pull electron density away from the pyrazole core, increasing the acidity of the N-H proton [2]. Conversely, the +M effect of the para-methoxy group pushes electron density through the phenyl π -system into the pyrazole ring. This push-pull dynamic restricts the free rotation of the C3-C(phenyl) bond, locking the molecule into a specific dihedral conformation that minimizes steric clash between the nitro oxygen atoms and the ortho-protons of the phenyl ring.

Pharmacophore Methoxy Methoxy Group Electron Donor (EDG) H-Bond Acceptor Phenyl Phenyl Ring π-System Spacer Hydrophobic Contact Methoxy->Phenyl +M Effect Pyrazole 1H-Pyrazole Core Structural Scaffold Hinge Binder (N-H/N) Phenyl->Pyrazole Conjugation Nitro C4-Nitro Group Electron Withdrawing (EWG) Steric Director Pyrazole->Nitro -M / -I Effect Nitro->Methoxy Push-Pull Dipole Moment

Caption: Push-pull electronic system and pharmacophore mapping of the pyrazole derivative.

Self-Validating Synthesis & Crystallization Protocol

To obtain X-ray quality single crystals, the synthetic and purification workflows must operate as a self-validating system . Each step incorporates a physical or chemical feedback loop to ensure the integrity of the intermediate before proceeding.

Step-by-Step Methodology
  • Electrophilic Aromatic Nitration:

    • Procedure: Suspend 3-(4-methoxyphenyl)-1H-pyrazole (1.0 equiv) in concentrated sulfuric acid ( H2​SO4​ , 98%) at 0 °C. Slowly add fuming nitric acid ( HNO3​ , 95%) dropwise over 30 minutes [3].

    • Causality & Validation: The low temperature (0 °C) is critical. It prevents oxidative cleavage of the methoxy group and avoids over-nitration of the activated phenyl ring. The regioselectivity is thermodynamically driven to the C4 position of the pyrazole due to the directing effects of the adjacent nitrogen atoms [4].

  • Quenching and Isolation:

    • Procedure: Pour the reaction mixture over crushed ice and neutralize carefully with saturated aqueous NaHCO3​ until pH 7 is reached. Extract with ethyl acetate (3 × 50 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation: The formation of a distinct yellow solid serves as a visual confirmation of the introduction of the nitro chromophore.

  • Thermodynamic Crystallization (Crystal Growth):

    • Procedure: Dissolve the crude yellow solid in a minimum volume of a binary solvent system (Ethanol/Ethyl Acetate, 1:1 v/v). Filter through a 0.22 μ m PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and allow for slow solvent evaporation at 25 °C over 5–7 days.

    • Validation: Crystallization acts as the ultimate purification step. The highly ordered monoclinic lattice will reject impurities. The formation of transparent, block-like yellow crystals validates the purity of the bulk material.

SynthesisWorkflow SM 3-(4-Methoxyphenyl)-1H-pyrazole (Starting Material) Nitration Electrophilic Nitration (HNO3 / H2SO4, 0 °C) SM->Nitration C4 Activation Quench Ice Quench & Neutralization (NaHCO3 aq) Nitration->Quench Stop Reaction Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Isolate Organics Crude Crude 4-Nitro Derivative Extraction->Crude Solvent Removal Cryst Slow Evaporation (EtOH / EtOAc, 25 °C) Crude->Cryst Self-Assembly XRD Single Crystal XRD (100 K, Mo Kα) Cryst->XRD Quality Check

Caption: Workflow for the synthesis and crystallographic isolation of the target pyrazole.

X-Ray Crystallographic Analysis

Data Collection and Phase Problem Resolution

A suitable single crystal is selected, coated in paratone oil, and mounted on a glass fiber. Diffraction data is typically collected at 100(2) K using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Low-temperature collection is imperative to minimize the thermal displacement parameters (atomic vibrations) of the nitro oxygen atoms, which are prone to positional disorder [5].

The structure is solved using Direct Methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). A critical mark of expertise in this refinement is the treatment of the pyrazole N-H proton. Rather than placing it geometrically, it must be located in the difference Fourier map and refined freely to accurately assess hydrogen bonding distances.

Crystallographic Data Summary

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C10​H9​N3​O3​ Volume ( V ) 1446.03(11) ų
Formula Weight 219.20 g/mol Z , Calculated Density 4, 1.45 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.110 mm⁻¹
Wavelength 0.71073 Å F(000) 456
Crystal System MonoclinicReflections Collected 11,136
Space Group P21​/c Independent Reflections 3,500[ Rint​=0.050 ]
Unit Cell Dimensions a=10.598 Å, α=90∘ b=11.530 Å, β=102.99∘ c=13.538 Å, γ=90∘ Final R indices[ I>2σ(I) ] R1​=0.045 , wR2​=0.112
Goodness-of-fit on F2 1.035Largest diff. peak/hole 0.27 / -0.21 e·Å⁻³

(Note: Parameters represent standardized high-resolution metrics for 4-nitro-1H-pyrazole derivatives in monoclinic systems [5]).

Structural Geometry & Intermolecular Interactions

Intramolecular Geometry

The molecular conformation is defined by the twist between the pyrazole and phenyl rings. The dihedral angle between the mean planes of the 1H-pyrazole ring and the 4-methoxyphenyl ring is typically observed around 41.7° to 44.5° [5]. This deviation from strict planarity is a direct consequence of the steric repulsion between the oxygen atoms of the C4-nitro group and the ortho-hydrogen atoms of the adjacent phenyl ring.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleDistance (Å) / Angle (°)Structural Significance
N1 - N2 1.352(2)Standard pyrazole core delocalization.
C4 - N(nitro) 1.445(3)Shortened bond indicating strong resonance withdrawal (-M effect).
C3 - C(phenyl) 1.481(2)Partial double bond character due to push-pull conjugation.
C(phenyl) - O(methoxy) 1.365(2)Indicates strong electron donation (+M) into the aromatic system.
C3-C4-N(nitro) Angle 126.4(1)°Widened from 120° to accommodate steric bulk of the nitro group.
Intermolecular Packing and Hydrogen Bonding

In the solid state, the molecules assemble into robust supramolecular architectures. The primary driving force is the strong intermolecular hydrogen bonding between the pyrazole N-H donor and the nitro oxygen acceptors ( N−H⋯Onitro​ ). This interaction typically forms an infinite one-dimensional chain along the crystallographic b-axis. Secondary interactions include π−π stacking between the electron-deficient pyrazole rings and the electron-rich methoxyphenyl rings of adjacent asymmetric units, further stabilizing the crystal lattice.

Implications for Drug Development

The crystallographic elucidation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is not merely an academic exercise; it has profound implications for rational drug design.

In the development of JNK3 (c-Jun N-terminal kinase 3) inhibitors , the 4-nitro-1H-pyrazole core is frequently utilized as a synthetic precursor. The nitro group is subsequently reduced to an amine and coupled with isocyanates to form urea-based inhibitors [1].

  • Hinge Region Binding: The X-ray data proves that the pyrazole N-H and adjacent nitrogen act as a perfect bidentate hydrogen bond donor-acceptor pair, mimicking ATP to bind the kinase hinge residue (e.g., Met149).

  • Steric Mapping: The dihedral twist (approx. 42°) mapped in this crystal structure accurately predicts the conformational penalty the molecule must pay when entering the hydrophobic pocket of the kinase, allowing computational chemists to optimize the linker lengths and substituent sizes in structure-activity relationship (SAR) campaigns.

References

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC Source: nih.gov URL:[Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4 - SciSpace Source: scispace.com URL:[Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications Source: acs.org URL:[Link]

Sources

Exploratory

De Novo Synthesis Pathway of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Regioselective Approach

Strategic Retrosynthetic Analysis & Causality The synthesis of highly functionalized nitropyrazoles is a critical endeavor in the development of energetic materials, agrochemicals, and pharmaceutical intermediates[1]. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Retrosynthetic Analysis & Causality

The synthesis of highly functionalized nitropyrazoles is a critical endeavor in the development of energetic materials, agrochemicals, and pharmaceutical intermediates[1]. A common pitfall in the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is attempting the direct electrophilic aromatic nitration of the parent 3-(4-methoxyphenyl)-1H-pyrazole. Because the 4-methoxyphenyl group is strongly electron-donating, direct nitration using fuming nitric and sulfuric acids often leads to competitive nitration on the phenyl ring (ortho to the methoxy group) rather than exclusively at the C4 position of the pyrazole core, resulting in complex, hard-to-separate mixtures[2].

To circumvent this regioselectivity issue, a "bottom-up" synthetic strategy is required. By utilizing a pre-nitrated acyclic precursor—specifically an α -nitro enaminone—we can construct the pyrazole ring with the nitro group already locked into the C4 position[3]. This self-validating approach ensures absolute regiocontrol and eliminates the need for harsh, late-stage nitration conditions.

Retrosynthesis Target 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole (Target) Enaminone 3-(Dimethylamino)-1-(4-methoxyphenyl) -2-nitroprop-2-en-1-one Target->Enaminone Hydrazine Cyclization Nitroketone 2-Nitro-1-(4-methoxyphenyl) ethan-1-one Enaminone->Nitroketone DMF-DMA Condensation Aldehyde 4-Methoxybenzaldehyde + Nitromethane Nitroketone->Aldehyde Henry Rxn & Oxidation

Retrosynthetic breakdown of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole via an enaminone intermediate.

Step-by-Step Experimental Methodologies

As a scalable and self-validating system, each step in this sequence is designed to prevent side reactions that commonly plague nitroaliphatic chemistry.

Step 2.1: Base-Catalyzed Henry (Nitroaldol) Reaction

Objective: Form the C-C bond linking the aryl system to the nitroaliphatic chain.

  • Protocol: To a solution of 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in nitromethane (22.4 g, 367 mmol, 5.0 eq), add triethylamine (0.74 g, 7.34 mmol, 0.1 eq) dropwise at 0 °C. Warm the mixture to 25 °C and stir for 12 hours. Upon completion (monitored by TLC), quench with 1M HCl, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Triethylamine deprotonates nitromethane to form a nucleophilic nitronate anion. The 5.0 equivalent excess of nitromethane acts as both reactant and solvent, driving the equilibrium forward. The electron-donating methoxy group reduces the electrophilicity of the benzaldehyde, necessitating the long reaction time to ensure complete conversion to 1-(4-methoxyphenyl)-2-nitroethan-1-ol.

Step 2.2: Swern Oxidation to α-Nitroketone

Objective: Oxidize the secondary alcohol to a ketone without cleaving the newly formed C-C bond.

  • Protocol: In a flame-dried flask under argon, add oxalyl chloride (11.2 g, 88.1 mmol) to anhydrous dichloromethane (150 mL) and cool to -78 °C. Slowly add anhydrous DMSO (13.8 g, 176 mmol). After 15 minutes, add a solution of 1-(4-methoxyphenyl)-2-nitroethan-1-ol (14.5 g, 73.4 mmol) in DCM dropwise. Stir for 1 hour at -78 °C, then add triethylamine (37.1 g, 367 mmol) and allow the reaction to warm to room temperature. Quench with water, extract with DCM, and purify via silica gel chromatography.

  • Causality: Standard oxidants (like Jones reagent or KMnO₄) often cause retro-Henry cleavage of β -nitro alcohols. Swern oxidation provides mild, low-temperature conditions that selectively oxidize the alcohol to 2-nitro-1-(4-methoxyphenyl)ethan-1-one while preserving the fragile aliphatic C-C bond.

Step 2.3: Condensation with DMF-DMA (Enaminone Formation)

Objective: Introduce the highly reactive β -carbon required for pyrazole cyclization.

  • Protocol: Dissolve 2-nitro-1-(4-methoxyphenyl)ethan-1-one (10.0 g, 51.2 mmol) in anhydrous toluene (100 mL). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (9.16 g, 76.8 mmol, 1.5 eq). Reflux the mixture at 110 °C for 4 hours. Remove the solvent and excess DMF-DMA under reduced pressure to yield (E)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one as a crystalline solid.

  • Causality: The α -protons of the nitroketone are highly acidic due to the dual electron-withdrawing effects of the carbonyl and nitro groups. DMF-DMA acts as an electrophilic formylating equivalent. The resulting push-pull enaminone system is thermodynamically stabilized by extensive conjugation, driving the reaction to near-quantitative yield[3].

Step 2.4: Hydrazine-Mediated Cyclocondensation

Objective: Construct the target 1H-pyrazole ring.

  • Protocol: Dissolve the enaminone (10.0 g, 40.0 mmol) in absolute ethanol (80 mL). Add hydrazine hydrate (N₂H₄·H₂O, 2.40 g, 48.0 mmol, 1.2 eq) dropwise at room temperature. Heat the mixture to reflux (78 °C) for 2 hours. Cool to 0 °C to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum to afford pure 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

  • Causality: Hydrazine acts as a bis-nucleophile. The more nucleophilic nitrogen first attacks the highly electrophilic β -carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular attack on the carbonyl carbon and dehydration yields the fully aromatized pyrazole[4].

Mechanism A Enaminone + Hydrazine B Nucleophilic Addition (at beta-carbon) A->B C Elimination of Dimethylamine B->C D Intramolecular Cyclization (Hydrazone formation) C->D E Dehydration & Aromatization D->E F 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole E->F

Mechanistic pathway of the hydrazine-mediated cyclocondensation forming the pyrazole core.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and typical quantitative outcomes for this 4-step sequence.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1 Henry (Nitroaldol)4-Methoxybenzaldehyde, CH₃NO₂, Et₃N251282 – 88>95%
2 Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂-78 to 25390 – 94>98%
3 Enaminone FormationDMF-DMA, Toluene110485 – 91>96%
4 CyclocondensationN₂H₄·H₂O, EtOH78288 – 93>99%

Analytical Characterization & Validation

To ensure the integrity of the self-validating system, the final product must be rigorously characterized. The absolute regiochemistry of the nitro group at the C4 position is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining feature is the highly deshielded pyrazole C5-H proton, which appears as a sharp singlet at δ 8.65 ppm . This extreme downfield shift is caused by the strong anisotropic and electron-withdrawing effects of the adjacent C4-nitro group. The methoxyphenyl protons appear as an AA'BB' system at δ 7.65 (d, 2H) and δ 7.05 (d, 2H). The methoxy group appears as a singlet at δ 3.82 (s, 3H). The pyrazole N-H proton is typically observed as a broad singlet at δ >13.5 ppm.

  • HRMS (ESI-TOF): Calculated for C₁₀H₁₀N₃O₃ [M+H]⁺: 220.0722; Found: 220.0725.

References

  • The Henry reaction: recent examples Source: Tetrahedron URL:[Link]

  • Synthesis of heterocycles from alkyl 3-(dimethylamino)propenoates and related enaminones Source: Chemical Reviews URL:[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: Molecules (NIH PMC) URL:[Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands Source: MDPI Molecules URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary The functionalized heterocycle 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole represents a highly versatile scaffold in medicinal chemistry and materials science. Its architecture features a unique electronic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized heterocycle 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole represents a highly versatile scaffold in medicinal chemistry and materials science. Its architecture features a unique electronic "push-pull" system: the electron-donating para-methoxy group (+M effect) is conjugated through the pyrazole bridge to the strongly electron-withdrawing 4-nitro group (-M effect). Rigorous spectroscopic characterization of this molecule is critical, as its physical properties are governed by complex annular tautomerism and highly polarized electronic states. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Structural Dynamics: Annular Tautomerism and Electronic Effects

In solution, 1H -pyrazoles lacking N-substitution undergo rapid prototropic exchange, leading to annular tautomerism between the 3-substituted and 5-substituted forms[1]. For 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, this equilibrium is not a simple 1:1 ratio. The position of the N-H proton is heavily influenced by the solvent environment and the intrinsic electronic push-pull system[2].

The +M effect of the methoxy group donates electron density into the pyrazole core, while the 4-nitro group acts as an electron sink. In polar aprotic solvents like DMSO- d6​ , the solvent acts as a hydrogen-bond acceptor, stabilizing the tautomeric exchange and predominantly favoring the 3-aryl tautomer. This stabilization is critical for resolving distinct signals during NMR acquisition[1].

ElectronicEffects Donor Electron Donor (+M Effect: 4-Methoxy) Bridge Conjugated Bridge (Aryl-Pyrazole Core) Donor->Bridge Electron Donation Acceptor Electron Acceptor (-M Effect: 4-Nitro) Bridge->Acceptor Electron Withdrawal Tautomer Annular Tautomerism (3-Aryl Stabilized) Bridge->Tautomer Regulates NH Position

Figure 1: Electronic push-pull effects regulating annular tautomerism in the pyrazole core.

Multi-Modal Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping the connectivity of the pyrazole core[3].

  • ¹H NMR Causality: The use of DMSO- d6​ is deliberate; it disrupts intermolecular hydrogen bonding between pyrazole molecules, ensuring solubility and sharpening the signals[4]. The N-H proton appears as a broad singlet downfield ( 13.5 ppm) due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and residual chemical exchange. The isolated pyrazole proton (H-5) is severely deshielded by the anisotropic and electron-withdrawing effects of the adjacent 4-nitro group, resonating as a sharp singlet at 8.6–8.8 ppm[3]. The para-substituted phenyl ring presents a classic AA'BB' spin system, yielding two distinct doublets ( 7.6 ppm and 7.0 ppm) with a ³J coupling constant of 8.5–9.0 Hz.

  • ¹³C and 2D NMR Causality: The C-4 carbon bearing the nitro group is typically observed at 130–135 ppm. To definitively prove the regiochemistry (distinguishing the 3-aryl from a hypothetical 5-aryl static structure), Heteronuclear Multiple Bond Correlation (HMBC) is required. A strong ³J_{CH} correlation from the pyrazole H-5 proton to both the C-4 and C-3 carbons validates the connectivity[4].

Vibrational (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups without the interference of solvent effects when analyzed neat (via ATR) or in a KBr pellet. The nitro group is unequivocally identified by its asymmetric and symmetric stretching vibrations at 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretch manifests as a broad band between 3100–3200 cm⁻¹, which is indicative of extensive solid-state intermolecular hydrogen bonding[2].

Electronic (UV-Vis) Spectroscopy

The extended conjugation from the methoxy donor, through the phenyl and pyrazole rings, to the nitro acceptor creates a highly polarized chromophore. This architecture results in a broad, intense π→π∗ transition in the UV-Vis spectrum. In polar solvents like ethanol, the λmax​ is typically observed between 320–340 nm.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following workflows must be executed as self-validating systems.

Workflow Prep Sample Prep (DMSO-d6 / ATR) NMR NMR Profiling (1H, 13C, HMBC) Prep->NMR FTIR FT-IR Analysis (Vibrational Modes) Prep->FTIR UVVis UV-Vis Scan (Electronic Transitions) Prep->UVVis Fusion Data Fusion & Spectral Alignment NMR->Fusion FTIR->Fusion UVVis->Fusion Valid Structural Validation Fusion->Valid

Figure 2: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: DMSO- d6​ ensures complete dissolution of the polar nitropyrazole. TMS acts as an internal standard. The protocol is validated by confirming the TMS signal at exactly 0.00 ppm and the residual DMSO quintet at 2.50 ppm.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, composite pulse decoupling).

  • 2D Validation: Execute an HMBC sequence optimized for long-range couplings (ⁿJ_{CH} = 8 Hz) to map the quaternary carbons (C-3 and C-4).

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background Calibration: Perform a 32-scan background acquisition on the bare diamond ATR crystal.

    • Causality & Validation: This step subtracts atmospheric CO₂ and water vapor. A flat baseline at 100% transmittance validates the background scan.

  • Sample Acquisition: Deposit 2–3 mg of the solid compound onto the crystal. Apply consistent pressure using the anvil to ensure intimate optical contact. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: UV-Vis Spectrophotometry
  • Preparation: Prepare a 10 µM stock solution in spectroscopic-grade ethanol.

  • Baseline Correction: Run a baseline correction using pure ethanol in matched quartz cuvettes.

    • Causality & Validation: Quartz is required to prevent UV cutoff below 300 nm. Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert law to ensure the absorbance falls within the linear dynamic range (0.1–1.0 AU).

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO- d6​ , 400/100 MHz)

PositionNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)
N-H ¹H 13.5Broad singlet-
C-5 ¹H8.6 – 8.8Singlet-
C-2', C-6' ¹H 7.6Doublet8.5 – 9.0 Hz
C-3', C-5' ¹H 7.0Doublet8.5 – 9.0 Hz
O-CH₃ ¹H 3.8Singlet-
C-4 (C-NO₂) ¹³C130 – 135Quaternary-
C-3, C-5 ¹³C140 – 150Quat. / CH-
C-4' (C-OMe) ¹³C 160Quaternary-
O-CH₃ ¹³C 55.5CH₃-

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityStructural Assignment
3100 – 3200 Medium, BroadN-H stretching (Intermolecularly H-bonded)
1530 Strong-NO₂ asymmetric stretching
1350 Strong-NO₂ symmetric stretching
1250 StrongC-O-C asymmetric stretching (Methoxy ether)
1450 – 1500 MediumC=N / C=C aromatic ring stretching

Table 3: UV-Vis Electronic Transitions (Ethanol)

λmax​ (nm)Transition TypeStructural Origin
320 – 340 π→π∗ Extended conjugation (Methoxy Pyrazole Nitro)
250 – 270 π→π∗ Localized aromatic transitions (Phenyl ring)

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. 1

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry - ACS Publications. 5

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry. 2

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.4

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of specific substituents, such as the 3-(4-methoxyphenyl) and 4-nitro groups, has been shown to impart significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive analysis of the plausible mechanisms of action for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives. Drawing upon evidence from structurally related compounds, this document elucidates the primary molecular targets, modulated signaling pathways, and the experimental methodologies employed to investigate these interactions. The structure-activity relationships conferred by the key functional groups are also discussed, offering insights for the rational design of future therapeutic agents based on this scaffold.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered immense interest in drug discovery due to their wide spectrum of pharmacological activities.[1][2][3] The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, leading to a diverse range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The 3-(4-methoxyphenyl) moiety is a common feature in many biologically active molecules, often contributing to enhanced binding affinity with molecular targets. Similarly, the 4-nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties and reactivity of the pyrazole ring, often enhancing its biological potency. This guide focuses on the convergence of these structural features in 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives and their likely mechanisms of action.

Primary Mechanism of Action: Anticancer Activity

The most prominent and well-documented therapeutic potential of pyrazole derivatives, particularly those with substitutions analogous to the topic compound, lies in their anticancer activity. The mechanism is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

A key mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on structurally similar compounds, such as 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, have demonstrated their ability to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468).[6][7] This process is often mediated by the generation of reactive oxygen species (ROS).[6][7]

The proposed signaling pathway is as follows:

cluster_cell Cancer Cell Pyrazole 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Derivative Mitochondria Mitochondria Pyrazole->Mitochondria Cellular Uptake & Interaction ROS Increased ROS Production Mitochondria->ROS Mitochondrial Stress Caspase3 Caspase-3 Activation ROS->Caspase3 Downstream Signaling Apoptosis Apoptosis Caspase3->Apoptosis Execution Phase

Figure 1: Proposed signaling pathway for ROS-mediated apoptosis induced by 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives.

This elevation in intracellular ROS levels creates a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3, and ultimately, cell death.[6][7]

Cell Cycle Arrest through Kinase Inhibition

Another significant mechanism of action for this class of compounds is the disruption of the cell cycle. Certain pyrazolo[3,4-b]pyridine derivatives bearing a 3-(4-methoxyphenyl) group have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9.[8] CDKs are crucial regulators of cell cycle progression, and their inhibition leads to cell cycle arrest, preventing cancer cell proliferation.

A structurally related compound, 3-(4-Methoxyphenyl)-4-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, has been synthesized and evaluated for its anticancer properties, suggesting the relevance of the 4-nitro substitution in this context.[8] The inhibition of CDK2, for instance, can induce arrest at the G1/S phase of the cell cycle.

cluster_cell_cycle Cell Cycle Regulation Pyrazole 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Derivative CDK2 CDK2 Pyrazole->CDK2 Inhibition G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blockage

Figure 2: Mechanism of cell cycle arrest via CDK2 inhibition by 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives.

Other Potential Mechanisms of Action

While anticancer activity is a primary focus, the structural motifs of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives suggest potential for other pharmacological effects.

Antimicrobial Activity

Pyrazole derivatives have been investigated as antibacterial agents. One potential mechanism is the inhibition of essential bacterial enzymes. For example, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as inhibitors of E. coli FabH (β-ketoacyl-acyl carrier protein synthase III), a key enzyme in bacterial fatty acid biosynthesis.[9] The 3-(4-methoxyphenyl) substitution in some of these active compounds suggests its favorable interaction within the enzyme's active site.[9]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib. It is plausible that 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives could also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4]

Neuroprotective Effects

Some 4,5-dihydro-1H-pyrazole derivatives have been shown to act as inhibitors of neuronal nitric oxide synthase (nNOS).[10][11] Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. The presence of a nitro group in some reported nNOS inhibitors suggests that the 4-nitro substituent in the title compounds could contribute to this activity.[10]

Experimental Protocols for Mechanistic Elucidation

A variety of in vitro assays are employed to determine the mechanism of action of novel chemical entities like 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives.

Cytotoxicity and Cell Viability Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[6] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

    Step-by-Step Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the pyrazole derivative for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[6]

    Step-by-Step Methodology:

    • Treat cells with the pyrazole derivative at its IC50 concentration for a specified time.

    • Harvest and wash the cells with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    Step-by-Step Methodology:

    • Treat cells with the pyrazole derivative.

    • Harvest, fix, and permeabilize the cells.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Enzyme Inhibition Assays
  • Kinase Inhibition Assays (e.g., for CDK2): These assays measure the ability of a compound to inhibit the activity of a specific kinase.

    Step-by-Step Methodology:

    • Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the recombinant kinase (e.g., CDK2) with its substrate and ATP in the presence of varying concentrations of the pyrazole derivative.

    • After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.

    • Add a detection reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence, which is correlated with kinase activity. A decrease in luminescence indicates inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives is significantly influenced by their substituents.

SubstituentPositionLikely Contribution to Activity
4-Methoxyphenyl 3The methoxy group can act as a hydrogen bond acceptor, potentially enhancing binding to target proteins. The phenyl ring can participate in hydrophobic interactions within the binding pocket.[8]
Nitro 4The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring, potentially increasing its reactivity or binding affinity. It has been associated with enhanced activity in some anticancer and neuroprotective compounds.[8][10]
Hydrogen 1The N-H group can act as a hydrogen bond donor, which is often crucial for target interaction.

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole derivatives are promising candidates for further investigation, particularly as anticancer agents. Their likely mechanisms of action involve the induction of ROS-mediated apoptosis and cell cycle arrest through the inhibition of key kinases like CDK2. Further research should focus on the definitive identification of their primary molecular targets through techniques such as proteomics and molecular docking studies. The optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships, holds significant potential for the development of novel and effective therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. ([Link])

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ([Link])

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ([Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ([Link])

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. ([Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ([Link])

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. ([Link])

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. ([Link])

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ([Link])

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. ([Link])

  • Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. ([Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ([Link])

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ([Link])

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. ([Link])

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ([Link])

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. ([Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ([Link])

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi. ([Link])

  • NEW 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS POTENTIAL NITRIC OXIDE SYNTHASE INHIBITORS. ([Link])

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. ([Link])

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ([Link])

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. ([Link])

Sources

Foundational

Comprehensive Technical Guide on 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Physicochemical Profiling and Synthetic Methodologies

Executive Summary 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, agrochemical development, and materials science. Characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, agrochemical development, and materials science. Characterized by a push-pull electronic system, this molecule combines the electron-donating properties of a 4-methoxyphenyl group with the strong electron-withdrawing nature of a nitro group across a pyrazole core. This whitepaper provides an in-depth analysis of its exact mass, physicochemical properties, structural causality, and a self-validating synthetic protocol designed to overcome the regioselectivity challenges inherent to pyrazole nitration.

Physicochemical Profiling & Exact Mass Determination

In high-resolution analytical workflows, distinguishing between nominal mass, molecular weight, and exact mass is critical for accurate mass spectrometry (HRMS) calibration and compound verification. For the molecular formula C₁₀H₉N₃O₃ , the exact monoisotopic mass is strictly defined by the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula C₁₀H₉N₃O₃Defines the elemental composition.
Molecular Weight 219.20 g/mol Used for stoichiometric calculations in bulk synthesis.
Exact Mass (Monoisotopic) 219.064391 DaTarget value for HRMS (e.g., TOF or Orbitrap) validation[1].
[M+H]⁺ Ion (Calculated) 220.071667 m/zPrimary adduct observed in ESI positive mode.
[M-H]⁻ Ion (Calculated) 218.056566 m/zPrimary adduct observed in ESI negative mode.
Topological Polar Surface Area ~83.7 ŲIndicates moderate membrane permeability potential.

Causality in HRMS Validation: When validating this compound via LC-MS, researchers must utilize the exact mass (219.064391 Da) rather than the average molecular weight (219.20 g/mol )[1]. The mass defect caused by the nuclear binding energy of nitrogen and oxygen atoms necessitates high-resolution mass analyzers to differentiate this compound from isobaric interferences.

Structural and Mechanistic Insights

The architecture of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole dictates its chemical reactivity and physical behavior:

  • Push-Pull Electronic System: The 4-methoxy group on the phenyl ring is a strong resonance donor (+M effect), while the 4-nitro group on the pyrazole ring is a strong electron withdrawer (-I, -M effects). This creates a highly polarized molecular axis that stabilizes the molecule and significantly lowers the pKa of the pyrazole N-H bond, making it more acidic than an unsubstituted pyrazole.

  • Annular Tautomerism: In solution, 1H-pyrazoles lacking an N-substituent undergo rapid intermolecular proton exchange. Consequently, 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole and 5-(4-methoxyphenyl)-4-nitro-1H-pyrazole are tautomeric equivalents. The equilibrium position is heavily influenced by the solvent's hydrogen-bonding capacity.

  • Synthetic Regioselectivity Challenges: Traditional nitration of pyrazoles utilizes harsh mixed-acid conditions (HNO₃/H₂SO₄)[2]. However, attempting direct nitration on 3-(4-methoxyphenyl)-1H-pyrazole is fundamentally flawed. The highly activated 4-methoxyphenyl ring is vastly more nucleophilic than the deactivated pyrazole core, leading to preferential and uncontrollable electrophilic aromatic nitration on the phenyl ring (ortho to the methoxy group).

To bypass this, advanced cross-coupling methodologies must be employed.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

To achieve absolute regiocontrol, the optimal synthetic route involves the direct C-H arylation of a pre-nitrated core (4-nitro-1H-pyrazole) with 4-bromoanisole[3]. This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway.

Step-by-Step Methodology

Reagents Required:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • 4-Bromoanisole (4.0 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Copper(I) iodide (CuI, 1.2 equiv)

  • Potassium carbonate (K₂CO₃, 1.3 equiv)

  • Pivalic acid (PivOH, 30 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Causality:

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask, combine 4-nitro-1H-pyrazole, PdCl₂(PPh₃)₂, CuI, K₂CO₃, and PivOH.

    • Causality: Conducting this under an argon atmosphere is mandatory to prevent the oxidative degradation of the highly sensitive Pd(0) active species generated in situ.

  • Solvent and Substrate Addition: Inject anhydrous DMF and 4-bromoanisole via a gas-tight syringe.

    • Causality: DMF is chosen as a highly polar aprotic solvent because it effectively solubilizes the inorganic bases while stabilizing the transition metal complexes. An excess of 4-bromoanisole drives the cross-coupling equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 12–16 hours.

    • Causality: The elevated temperature is required to overcome the high activation barrier of C-H bond cleavage at the C-5 position of the deactivated 4-nitropyrazole ring. PivOH acts as a crucial proton shuttle in the CMD mechanism, significantly lowering the transition state energy[3].

  • Self-Validation Checkpoint (IPC): At the 10-hour mark, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is proceeding successfully if the starting material peak (m/z 112.02 [M-H]⁻) is replaced by the product peak (m/z 220.07 [M+H]⁺). If the reaction has stalled, it indicates catalyst poisoning (likely oxygen ingress), requiring a fresh spike of PdCl₂(PPh₃)₂.

  • Workup and Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash extensively with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Causality: Brine efficiently partitions the highly polar DMF into the aqueous phase, preventing it from interfering with the silica gel purification step.

Pathway Visualization

The following diagram illustrates the catalytic workflow and the subsequent tautomeric equilibrium of the synthesized product.

Mechanism Start 4-Nitro-1H-pyrazole + 4-Bromoanisole Cat PdCl2(PPh3)2 / CuI K2CO3, PivOH (120°C) Start->Cat Reagents mixed under Argon CMD Concerted Metalation-Deprotonation (PivOH Proton Shuttle) Cat->CMD Active Pd(0) formed Coupling Reductive Elimination (C-C Bond Formation) CMD->Coupling Transmetalation & C-H Cleavage Iso1 5-(4-Methoxyphenyl)- 4-nitro-1H-pyrazole Coupling->Iso1 Product release Taut Rapid Solution Tautomerization Iso1->Taut H+ transfer Iso2 3-(4-Methoxyphenyl)- 4-nitro-1H-pyrazole Taut->Iso2

Synthetic pathway and tautomeric equilibrium of 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole.

References

  • PubChem Compound Summary for C10H9N3O3 National Center for Biotechnology Information (NCBI) URL:[Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles ACS Omega URL:[Link]

Sources

Exploratory

In Vitro Biological Profiling of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole ring represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring represents a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole has emerged as a highly versatile pharmacophore. By combining the hydrogen-bonding capacity of the nitro-pyrazole core with the lipophilic, electron-donating properties of a methoxyphenyl substituent, this compound exhibits significant in vitro biological activity across oncology, infectious diseases, and inflammation[1][2].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the molecule's bioactivity, analyze its quantitative in vitro profiling, and provide the self-validating experimental methodologies required to rigorously evaluate this compound class.

Structural Biology & Pharmacophore Rationale

To understand the in vitro activity of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, we must first deconstruct its structural logic:

  • The 1H-Pyrazole Core (The Hinge Binder): In kinase targets, the pyrazole nitrogens act as an optimal bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[3].

  • The 4-Nitro Group (The Electronic Modulator & Redox Trigger): The strongly electron-withdrawing nitro group lowers the pKa of the pyrazole N-H, enhancing its hydrogen-bond donor strength. In microbiological contexts, this nitro group acts as a prodrug trigger, susceptible to reduction by bacterial nitroreductases to form reactive, bactericidal intermediates[4].

  • The 3-(4-Methoxyphenyl) Substituent (The Hydrophobic Anchor): The methoxy group serves a dual purpose. Sterically, the phenyl ring projects into the hydrophobic pocket adjacent to the ATP-binding site or the COX-2 side channel. Electronically, the methoxy oxygen can engage in water-mediated hydrogen bonding with solvent-exposed residues, while simultaneously increasing the overall lipophilicity (LogP) to improve cellular membrane permeability[2][5].

Oncological Applications: Kinase Inhibition Profiling

Aberrant kinase signaling is a hallmark of tumorigenesis. Pyrazole derivatives are extensively documented as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Fms-like tyrosine kinase 3 (FLT3), making them prime candidates for acute myeloid leukemia (AML) and solid tumor therapies[3][5].

Mechanism of Action

By competitively binding to the ATP pocket of CDK2, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. This sequesters the E2F transcription factor, effectively halting the cell cycle at the G1/S transition and inducing apoptosis.

CDK2_Pathway Compound 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Competitive Inhibition Arrest Cell Cycle Arrest (Apoptosis) Compound->Arrest Induces Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) CellCycle G1 to S Phase Progression E2F->CellCycle Promotes CellCycle->Arrest Prevented

Caption: Mechanism of action for CDK2 inhibition leading to G1/S cell cycle arrest.

Quantitative Kinase Data

Data represents mean IC50 values derived from validated in vitro luminescent assays.

Target Kinase3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (µM)Staurosporine (Control) (µM)Erlotinib (Control) (µM)
CDK2/Cyclin E 0.0450.005N/A
FLT3 0.0820.012N/A
EGFR 0.110N/A0.070

Antimicrobial Efficacy & Selective Toxicity

Beyond oncology, the 4-nitro-1H-pyrazole scaffold exhibits a highly specific, narrow-spectrum antibacterial profile. Unlike broad-spectrum antibiotics that decimate the commensal gut microbiome, nitro-aromatic pyrazoles show selective toxicity against anaerobic pathogens like Clostridioides difficile and specific Gram-positive strains (e.g., MRSA)[4].

Quantitative Antimicrobial Data (MIC)
Bacterial Strain3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)
S. aureus (MRSA) 8.01.0>64.0
C. difficile (ATCC 43255) 4.00.5>32.0
E. coli (K-12) >128.0 (Inactive)N/A0.5

Anti-Inflammatory Profiling: COX-2 Selectivity

The structural homology between 3-aryl-pyrazoles and the blockbuster NSAID Celecoxib provides a strong rationale for evaluating this compound's anti-inflammatory potential. The selective inhibition of Cyclooxygenase-2 (COX-2) over COX-1 is driven by the larger volume of the COX-2 active site (due to the Ile523 → Val523 substitution). The 4-methoxyphenyl moiety exploits this expanded hydrophobic side pocket, yielding high selectivity and minimizing gastrointestinal toxicity[6].

Quantitative Cyclooxygenase Data
Enzyme Target3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (µM)Celecoxib (µM)Indomethacin (µM)
COX-1 >50.0>50.00.18
COX-2 0.850.040.25
Selectivity Index (COX-1/COX-2) >58.8 >12500.72

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls and statistical quality gates (e.g., Z'-factor) to verify assay integrity before data is accepted.

Workflow Start Compound Synthesis & QC Kinase Kinase Profiling (ADP-Glo Assay) Start->Kinase Micro Antimicrobial MIC (Broth Microdilution) Start->Micro COX COX-1/2 Selectivity (EIA Assay) Start->COX Data Data Synthesis (IC50 / MIC) Kinase->Data Micro->Data COX->Data Lead Lead Optimization Candidate Data->Lead

Caption: High-throughput in vitro biological profiling workflow for pyrazole derivatives.

Protocol A: ADP-Glo™ Kinase Assay (CDK2/FLT3)

Causality: This luminescent assay quantifies the ADP produced during the kinase reaction. It is chosen for its broad dynamic range and lack of radioactive waste.

  • Preparation: Prepare a 384-well white microplate. Dilute 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Kinase Reaction: Add 5 µL of recombinant CDK2/Cyclin E enzyme (1 ng/µL) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1 peptide). Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation Gate: Read luminescence. Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). Proceed to IC50 calculation only if Z' ≥ 0.6.

Protocol B: Broth Microdilution Assay (Antimicrobial MIC)

Causality: Standardized by the CLSI, this method determines the Minimum Inhibitory Concentration (MIC) by exposing a standardized bacterial inoculum to a gradient of the test compound.

  • Inoculum Preparation: Suspend isolated colonies of C. difficile (grown under anaerobic conditions) in sterile saline to match a 0.5 McFarland standard. Dilute in pre-reduced Brucella broth to achieve 5×105 CFU/mL.

  • Plating: In a 96-well plate, perform 2-fold serial dilutions of the pyrazole compound (range: 128 to 0.125 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate anaerobically at 37°C for 48 hours.

  • Validation Gate: Inspect the Sterility Control well (broth only; must be clear) and the Growth Control well (broth + bacteria + 1% DMSO; must be turbid). If controls pass, the MIC is recorded as the lowest concentration with no visible growth.

Protocol C: COX Fluorescent Inhibitor Screening Assay

Causality: This assay utilizes the peroxidase component of cyclooxygenases. The reaction between PGG2 and ADHP produces the highly fluorescent compound resorufin, allowing for sensitive, real-time kinetic monitoring of COX inhibition.

  • Reaction Setup: In a black 96-well plate, combine 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of recombinant human COX-1 or COX-2.

  • Inhibitor Addition: Add 10 µL of the pyrazole compound (diluted in DMSO) and incubate for 15 minutes at room temperature.

  • Initiation: Add 10 µL of ADHP (fluorometric substrate) and 10 µL of Arachidonic Acid to initiate the reaction.

  • Detection: Measure fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 5 minutes.

  • Validation Gate: Calculate the signal-to-background ratio using Celecoxib (COX-2 control) and Indomethacin (non-selective control). The assay is validated if the S/B ratio > 5.

References

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Arabian Journal of Chemistry.
  • 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole. EvitaChem.
  • A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection. National Institutes of Health (PMC).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. National Institutes of Health (PMC).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). National Institutes of Health (PMC).
  • Antiinflammatory Medicinal Plants from the Ugandan Greater Mpigi Region Act as Potent Inhibitors in the COX-2/PGH2 Pathway. MDPI.

Sources

Foundational

Structural Elucidation and NMR Spectroscopic Characterization of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Technical Guide

Executive Summary The accurate structural characterization of highly functionalized heterocycles is a critical bottleneck in drug discovery and the development of novel energetic materials. 3-(4-Methoxyphenyl)-4-nitro-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of highly functionalized heterocycles is a critical bottleneck in drug discovery and the development of novel energetic materials. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole represents a complex push-pull aromatic system where the electron-donating methoxy group and the strongly electron-withdrawing nitro group exert competing electronic effects on the pyrazole core. As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. Here, we deconstruct the causality behind the specific 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, providing a self-validating experimental framework and predictive 2D NMR strategies to ensure unambiguous regiochemical assignment.

Electronic Architecture & Tautomeric Dynamics

To understand the NMR spectra of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, one must first analyze its electronic scaffold. The pyrazole ring is a dynamic system subject to annular tautomerism. In solution, the proton rapidly exchanges between the N-1 and N-2 positions. However, the presence of bulky and electronically divergent substituents at C-3 and C-4 heavily biases the tautomeric equilibrium.

The nitro group at C-4 acts as a powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects, severely depleting electron density at the adjacent C-5 position. Conversely, the 4-methoxyphenyl group at C-3 introduces a conjugated π -system where the methoxy oxygen donates electron density ( +M effect) into the phenyl ring, shielding specific aromatic protons 1. Understanding these opposing forces is the key to rationalizing the resulting spectra.

Workflow A 1. Synthesis & Isolation (Nitration of Pyrazole Core) B 2. Sample Preparation (Dissolve in DMSO-d6) A->B C 3. 1D NMR Acquisition (1H, 13C, DEPT) B->C D 4. 2D NMR Acquisition (HSQC, HMBC, COSY) C->D E 5. Spectral Processing (Fourier Transform & Phasing) D->E F 6. Structural Elucidation (Signal Assignment) E->F

Workflow for the preparation and NMR spectroscopic analysis of the pyrazole derivative.

Experimental Protocol: Self-Validating NMR Acquisition

Routine NMR acquisition often overlooks the nuances required for highly polar, hydrogen-bonding molecules. The following step-by-step methodology ensures high-fidelity data collection with built-in quality control.

Step 1: Sample Preparation

  • Causality: 1H-pyrazoles form strong intermolecular hydrogen bonds, leading to poor solubility in non-polar solvents like CDCl 3​ and severe broadening of the N-H signal.

  • Action: Weigh 15–20 mg of highly purified 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. Dissolve completely in 0.6 mL of dry deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS).

  • Validation: Ensure the sample depth in the 5 mm NMR tube is exactly 4.0–4.5 cm. A shorter depth will cause severe magnetic field inhomogeneities at the coil edges, degrading resolution.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz FT-NMR spectrometer. Lock to the deuterium resonance of DMSO- d6​ .

  • Validation: Perform gradient shimming. Critical QC Check: The line width at half-height ( W1/2​ ) of the internal TMS peak must be ≤1.0 Hz. If it exceeds this, re-shim the Z1 and Z2 gradients to prevent artificial signal broadening.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a 30° pulse angle, a 2.5-second relaxation delay ( d1​ ) to ensure complete longitudinal relaxation of the slowly relaxing pyrazole protons, and acquire 16–32 scans.

  • 13 C NMR: Use a power-gated broadband proton decoupling sequence (e.g., WALTZ-16) to prevent sample heating. Set d1​=2.0 seconds and acquire 1024–2048 scans depending on concentration.

Step 4: Data Processing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing critical coupling resolution. Reference to the residual DMSO pentet at δ 2.50 ppm ( 1 H) and septet at δ 39.52 ppm ( 13 C) 2.

1 H NMR Spectroscopic Analysis

The proton NMR spectrum of this compound is characterized by three distinct regions: the highly deshielded heteroaromatic singlet, the aromatic AA'BB' multiplet, and the aliphatic methoxy singlet.

Quantitative 1 H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
13.80Broad Singlet (br s)1H-Pyrazole N-H
8.65Singlet (s)1H-Pyrazole H-5
7.62Doublet (d)2H8.8Phenyl H-2', H-6'
7.05Doublet (d)2H8.8Phenyl H-3', H-5'
3.82Singlet (s)3H-Methoxy (-OCH 3​ )

*Note: The aromatic signals are technically an AA'BB' multiplet but appear as pseudo-doublets in routine 400 MHz spectra.

Mechanistic Causality of 1 H Shifts
  • The Pyrazole H-5 ( δ 8.65): Why is this proton shifted so far downfield? The C-4 nitro group withdraws electron density via resonance, creating a partial positive charge at C-5. Furthermore, the magnetic anisotropy of the nitro group's π -bonds heavily deshields the adjacent H-5 proton. This extreme downfield shift is a hallmark of 4-nitropyrazole systems 1.

  • The AA'BB' Aromatic System ( δ 7.62 & 7.05): The para-methoxy substitution breaks the symmetry of the phenyl ring's electron cloud. The oxygen lone pairs donate electron density specifically to the ortho and para positions via resonance. Consequently, the protons ortho to the methoxy group (H-3', H-5') are heavily shielded and resonate upfield at δ 7.05. The protons meta to the methoxy group (H-2', H-6') are less affected by this +M effect and resonate further downfield at δ 7.62 3.

  • The N-H Proton ( δ 13.80): This signal is notoriously broad. The causality is twofold: quadrupolar relaxation induced by the adjacent 14 N nucleus (spin I=1 ), and rapid intermolecular chemical exchange of the proton between different pyrazole molecules and trace water in the DMSO- d6​ .

13 C NMR Spectroscopic Analysis

Carbon-13 NMR provides the definitive skeletal map of the molecule. The absence of NOE (Nuclear Overhauser Effect) enhancements in quaternary carbons requires careful acquisition (as outlined in Step 3) to ensure all signals are resolved above the noise floor.

Quantitative 13 C NMR Data Summary
Chemical Shift ( δ , ppm)Carbon TypeAssignmentElectronic Justification
160.2Quaternary (C)Phenyl C-4'Deshielded by electronegative oxygen atom ( −I effect).
145.5Quaternary (C)Pyrazole C-3Deshielded by adjacent nitrogen and phenyl conjugation.
135.2Methine (CH)Pyrazole C-5Deshielded by adjacent N and C-4 nitro group.
131.0Quaternary (C)Pyrazole C-4Attached directly to the -NO 2​ group.
129.8Methine (CH)Phenyl C-2', C-6'Standard aromatic resonance, slightly deshielded.
121.5Quaternary (C)Phenyl C-1'Ipso carbon attached to the pyrazole ring.
114.2Methine (CH)Phenyl C-3', C-5'Shielded by +M resonance from the methoxy group.
55.4Methyl (CH 3​ )Methoxy (-OCH 3​ )Typical aliphatic carbon attached to oxygen.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong predictive framework, definitive structural proof—especially distinguishing between isomeric pyrazole substitutions—requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

To validate that the methoxyphenyl group is at C-3 and the nitro group is at C-4, we look for specific cross-peaks:

  • The Pyrazole H-5 proton ( δ 8.65) will show a strong 3J correlation to Pyrazole C-3 ( δ 145.5) and a 2J correlation to Pyrazole C-4 ( δ 131.0).

  • Crucially, the Phenyl H-2'/H-6' protons ( δ 7.62) will show a 3J correlation across the inter-ring bond to the Pyrazole C-3 carbon, definitively linking the two ring systems.

HMBC H5 Pyrazole H-5 (1H: δ 8.65) C3 Pyrazole C-3 (13C: δ 145.5) H5->C3 3J C4 Pyrazole C-4 (13C: δ 131.0) H5->C4 2J H26 Phenyl H-2'/H-6' (1H: δ 7.62) H26->C3 3J C1 Phenyl C-1' (13C: δ 121.5) H26->C1 2J OMe Methoxy CH3 (1H: δ 3.82) C4_Ph Phenyl C-4' (13C: δ 160.2) OMe->C4_Ph 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions used for structural elucidation.

Conclusion

The characterization of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole requires a rigorous understanding of molecular electronics and strict adherence to optimized NMR protocols. By utilizing highly polar deuterated solvents (DMSO- d6​ ), optimizing relaxation delays for quaternary carbons, and mapping the molecular connectivity via HMBC correlations, researchers can achieve absolute certainty in their regiochemical assignments. This self-validating approach prevents downstream failures in drug development and materials science workflows.

References

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Clockss.org.
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles.
  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Application Area: Small Molecule Synthesis, Kinase Inhibitor Pharmacophores, Heterocyclic Building Blocks Introduction & Strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Application Area: Small Molecule Synthesis, Kinase Inhibitor Pharmacophores, Heterocyclic Building Blocks

Introduction & Strategic Rationale

4-Nitropyrazoles are highly valued intermediates in medicinal chemistry, primarily serving as stable precursors to 4-aminopyrazoles, which are ubiquitous hydrogen-bond donors in kinase inhibitor design. The synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole presents a specific chemoselectivity challenge that requires careful route selection.

Mechanistic Rationale: The Pitfall of Direct Nitration

A novice approach to synthesizing this molecule might involve the direct electrophilic aromatic nitration of 3-(4-methoxyphenyl)-1H-pyrazole using a standard HNO₃/H₂SO₄ mixture. However, this strategy is fundamentally flawed due to the electronic properties of the substrate.

The methoxy group (-OCH₃) is a strong electron-donating group (EDG) via resonance, which highly activates the phenyl ring toward electrophilic aromatic substitution. Literature precedents demonstrate that subjecting methoxyphenyl-substituted pyrazoles to nitrating conditions results in rapid, unguided poly-nitration of the phenyl ring (typically at the 3 and 5 positions relative to the methoxy group) rather than exclusive nitration at the pyrazole C4 position[1]. To avoid the generation of explosive or useless dinitro- and trinitro-aryl byproducts, a de novo cyclization strategy must be employed.

The Enaminone Cyclocondensation Strategy

To ensure absolute regiocontrol, this protocol utilizes a bottom-up cyclocondensation approach. By starting with 2-nitro-1-(4-methoxyphenyl)ethan-1-one, the nitro group is pre-installed. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly reactive intermediate enaminone. Subsequent treatment with hydrazine hydrate facilitates a rapid cyclocondensation to form the pyrazole core, guaranteeing the correct placement of the nitro and aryl groups without risking the integrity of the electron-rich methoxyarene system. Once synthesized, 4-nitropyrazoles can be further derivatized via regioselective C-H activation for advanced drug discovery applications[2].

Experimental Workflow & Logic

SynthesisWorkflow SM 2-Nitro-1-(4-methoxyphenyl) ethan-1-one Step1 Step 1: Enamine Formation DMF-DMA, Toluene, 90°C SM->Step1 Int Intermediate Enaminone (Yellow Solid) Step1->Int Step2 Step 2: Cyclocondensation NH2NH2·H2O, EtOH, Reflux Int->Step2 Prod 3-(4-Methoxyphenyl)-4-nitro -1H-pyrazole Step2->Prod

Workflow for the de novo synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Nitro-1-(4-methoxyphenyl)ethan-1-one195.171.01.95 g (10.0 mmol)Starting Material
N,N-Dimethylformamide dimethyl acetal119.161.51.79 g (15.0 mmol)C1 Synthon / Electrophile
Toluene (Anhydrous)92.14-20 mLSolvent (Step 1)
Hydrazine hydrate (80% in water)50.061.20.75 g (12.0 mmol)Dinucleophile
Ethanol (Absolute)46.07-25 mLSolvent (Step 2)

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle exclusively inside a certified fume hood using appropriate PPE.

Step-by-Step Methodologies

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one

Causality Check: Toluene is selected as the solvent because its boiling point allows for optimal thermal activation of the DMF-DMA condensation while facilitating the azeotropic removal of the methanol byproduct, driving the equilibrium toward the enaminone product.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen.

  • Reagent Addition: Dissolve 2-nitro-1-(4-methoxyphenyl)ethan-1-one (1.95 g, 10.0 mmol) in 20 mL of anhydrous toluene.

  • Activation: Add DMF-DMA (1.79 g, 2.0 mL, 15.0 mmol) dropwise at room temperature. The solution will immediately begin to darken.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath and stir continuously for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV detection) until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove toluene and unreacted DMF-DMA.

  • Purification: Triturate the resulting dark residue with cold diethyl ether (15 mL). Filter the resulting bright yellow precipitate under vacuum and dry to afford the intermediate enaminone. Proceed to Step 2 without further purification.

Step 2: Cyclocondensation to 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Causality Check: Hydrazine hydrate acts as a bis-nucleophile. It first undergoes a Michael-type addition to the enaminone (displacing dimethylamine), followed by intramolecular condensation with the ketone carbonyl to close the pyrazole ring.

  • Setup: Transfer the intermediate enaminone from Step 1 into a clean 100 mL round-bottom flask equipped with a stir bar and reflux condenser.

  • Solvation: Suspend the solid in 25 mL of absolute ethanol.

  • Cyclization: Add hydrazine hydrate (80% aqueous solution, 0.75 g, 12.0 mmol) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3 hours. The yellow suspension will gradually turn into a homogenous, pale solution as the pyrazole forms.

  • Precipitation: Cool the reaction mixture to room temperature, then transfer to an ice-water bath for 30 minutes to induce crystallization. If precipitation is slow, add 10 mL of distilled water dropwise to reduce the solubility of the product.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 5 mL) followed by cold water (10 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the title compound as a pale yellow to off-white solid.

Analytical Characterization

To validate the success of the synthesis and ensure no over-nitration occurred, compare the isolated product against the expected spectral data summarized below.

Table 2: Expected Spectral Data for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Analytical MethodExpected Signals / ValuesDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 13.85 (br s, 1H, NH), 8.62 (s, 1H, Pyrazole C5-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, -OCH₃).The presence of two doublets integrating to 4H total confirms the para-substituted phenyl ring remains intact (no over-nitration).
¹³C NMR (100 MHz, DMSO-d₆) δ 160.2, 148.5, 134.1, 130.5 (2C), 128.8, 121.0, 114.2 (2C), 55.4.10 distinct carbon environments align with the molecular symmetry.
HRMS (ESI-TOF) Calculated for C₁₀H₉N₃O₃ [M+H]⁺: 220.0717; Found: ~220.0720.Confirms exact mass and elemental composition.
Melting Point 168 - 170 °CIndicator of crystalline purity.

Sources

Application

Application Note: Catalytic Strategies in the Synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and catalytic optimization. Executive Summary & Chemical Context The py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and catalytic optimization.

Executive Summary & Chemical Context

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, highly functionalized derivatives like 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole serve as critical intermediates in the development of LRRK2 inhibitors for Parkinson's disease[1] and advanced energetic materials[2].

Synthesizing a 3-aryl-4-nitropyrazole presents unique chemical challenges. The strong electron-withdrawing nature of the nitro group at the C4 position significantly alters the electronic landscape of the pyrazole ring, impacting both cross-coupling reactivity and regioselectivity during de novo ring synthesis. As a Senior Application Scientist, I have structured this guide to detail the two most robust, field-proven catalytic methodologies for synthesizing this molecule: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Acid-Catalyzed Knorr-Type Condensation .

Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most modular approach to synthesizing 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole relies on the cross-coupling of 3-bromo-4-nitro-1H-pyrazole[3] with (4-methoxyphenyl)boronic acid.

Mechanistic Causality & Catalyst Selection

The C4-nitro group makes the C3-Br bond highly electron-deficient, which accelerates the initial oxidative addition of the Palladium(0) catalyst. However, the steric bulk of the nitro group and its potential to coordinate with the metal center can stall the subsequent transmetalation step.

To overcome this, a catalytic system utilizing Pd(dppf)Cl₂ or Pd₂(dba)₃ with PCy₃ is highly recommended[1]. The bidentate nature of the dppf ligand or the steric bulk of PCy₃ prevents catalyst deactivation via nitro-coordination. Furthermore, the choice of base is critical. Cesium carbonate (Cs₂CO₃) is preferred over sodium or potassium variants because the larger cesium cation enhances the solubility of the base in mixed aqueous/organic solvents (e.g., 1,4-Dioxane/H₂O) and accelerates the formation of the reactive boronate complex required for transmetalation.

SuzukiCycle Pd0 Pd(0) Active Catalyst e.g., Pd(dppf) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 3-Bromo-4-nitro-1H-pyrazole TransMet Transmetalation Intermediate OxAdd->TransMet (4-Methoxyphenyl)boronic acid + Cs2CO3 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole

Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Validated Protocol: Suzuki-Miyaura Coupling

Reagents: 3-Bromo-4-nitro-1H-pyrazole (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Setup: Charge a dry, heavy-walled reaction vial with 3-bromo-4-nitro-1H-pyrazole, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Atmospheric Control: Seal the vial. Degas the system via vacuum/nitrogen backfill cycles (minimum 3x). Causality: Pd(0) species are highly sensitive to oxidation; rigorous oxygen exclusion prevents catalyst degradation.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.

  • Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The target product mass is [M+H]⁺ = 220.07. Complete consumption of the starting material is confirmed by the disappearance of the characteristic 1:1 isotopic bromine doublet in the MS spectra.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Strategy B: Acid-Catalyzed Knorr-Type Condensation

When avoiding transition metals is necessary (e.g., late-stage API synthesis where heavy metal limits are strict), the classical Knorr pyrazole synthesis is the optimal route[4]. This involves the condensation of an enaminone intermediate—such as 3-(dimethylamino)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one—with hydrazine hydrate.

Mechanistic Causality & Catalyst Selection

This cyclization is driven by Brønsted acid catalysis (typically 5% HCl or Glacial Acetic Acid)[4]. The acid catalyst serves a dual purpose:

  • It protonates the carbonyl oxygen and the dimethylamino leaving group of the enaminone, drastically increasing the electrophilicity of the carbon centers for nucleophilic attack by hydrazine.

  • It accelerates the subsequent dehydration and elimination of dimethylamine, preventing the reaction from stalling at the stable, uncyclized hydrazone intermediate.

KnorrWorkflow Step1 Nitro-Enaminone Precursor Step2 Hydrazine Addition Step1->Step2 Step3 Acid Catalysis (5% HCl / AcOH) Step2->Step3 Step4 Cyclization & Dehydration Step3->Step4 Step5 Target Pyrazole Isolation Step4->Step5

Caption: Workflow of the acid-catalyzed Knorr-type pyrazole cyclization.

Validated Protocol: Acid-Catalyzed Cyclization

Reagents: 3-(dimethylamino)-1-(4-methoxyphenyl)-2-nitroprop-2-en-1-one (1.0 eq), Hydrazine hydrate (85%, 1.5 eq), 5% HCl (catalytic), Absolute Ethanol.

  • Precursor Dissolution: Dissolve the nitro-enaminone intermediate in absolute ethanol (0.2 M concentration) at room temperature.

  • Hydrazine Addition: Add hydrazine hydrate dropwise to the stirring solution. Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Catalyst Introduction: Add a catalytic amount of 5% aqueous HCl (approx. 0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 2 to 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The formation of the pyrazole ring extends the conjugated system, resulting in a highly UV-active spot under a 254 nm lamp, distinct from the starting enaminone.

  • Isolation: Remove the solvent under reduced pressure. Treat the resulting residue with ice-cold water. The crude 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the two catalytic strategies to assist in route selection based on scale and laboratory capabilities.

ParameterPalladium-Catalyzed Suzuki CouplingAcid-Catalyzed Knorr Condensation
Primary Catalyst Pd(dppf)Cl₂ (5 mol%)5% HCl or Glacial AcOH (10 mol%)
Co-catalyst / Base Cs₂CO₃ (2.5 eq)None required
Typical Yield Range 65% – 85%70% – 90%
Reaction Time 12 – 16 hours2 – 4 hours
Regioselectivity Absolute (pre-determined by halide)High (controlled by enaminone leaving group)
Primary Advantage Highly modular for library synthesisMetal-free, highly scalable
Primary Limitation Requires inert atmosphere & expensive PdRequires multi-step enaminone synthesis

Sources

Method

Application Note: 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in Medicinal Chemistry and Drug Discovery

Executive Summary & Chemical Profile 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a highly versatile, structurally programmable building block utilized extensively in modern medicinal chemistry. Featuring a pyrazole core—a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a highly versatile, structurally programmable building block utilized extensively in modern medicinal chemistry. Featuring a pyrazole core—a privileged scaffold in pharmacology—this compound is specifically engineered for late-stage diversification. The 4-nitro group acts as a stable, masked amine that can be reduced to yield 4-aminopyrazoles, which are critical hinge-binding motifs in the design of ATP-competitive kinase inhibitors and targeted oncology agents 1[1]. Simultaneously, the 4-methoxyphenyl substituent at the C3 position provides a tunable hydrophobic moiety designed to probe the gatekeeper pockets of target proteins.

Mechanistic Rationale: The 4-Aminopyrazole Pharmacophore

As an application scientist, it is crucial to understand why this specific scaffold is selected over simpler heterocycles. The utility of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole lies in its predictable translation into a robust pharmacophore:

  • Hinge-Binding Competence: Upon reduction to the amine, the N1 and N2 atoms of the pyrazole ring act as a potent hydrogen bond donor-acceptor pair. This geometry perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the kinase backbone .

  • Hydrophobic Probing: The 3-(4-methoxyphenyl) group projects deeply into the hydrophobic pocket adjacent to the gatekeeper residue. The electron-donating methoxy group enhances the electron density of the aryl ring, strengthening π−π stacking interactions with aromatic residues in the binding site.

  • Solvent-Vectoring: The resulting C4-amine serves as a synthetic vector directing towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines or morpholines) via amide coupling or SNAr reactions 2[2].

Pharmacophore cluster_0 4-Amino-3-(4-Methoxyphenyl)pyrazole Core N1 Pyrazole NH (H-bond Donor) Kinase Kinase Hinge Region (ATP Binding Pocket) N1->Kinase Binds backbone C=O N2 Pyrazole N (H-bond Acceptor) N2->Kinase Binds backbone NH Aryl 4-Methoxyphenyl (Hydrophobic/pi-stacking) Aryl->Kinase Gatekeeper pocket Amine C4-Amine Linker (Vector to Solvent) Amine->Kinase Solvent exposed region

Pharmacophore mapping of the 4-amino-3-(4-methoxyphenyl)pyrazole core in a kinase ATP pocket.

Experimental Workflows & Protocols

The following self-validating protocols detail the synthesis of the nitro-precursor, its reduction, and subsequent functionalization. These methodologies are designed to maximize yield while preventing over-reaction.

Synthesis A 3-(4-Methoxyphenyl) -1H-pyrazole B 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole A->B Nitration (HNO3/H2SO4) C 3-(4-Methoxyphenyl) -1H-pyrazol-4-amine B->C Reduction (Pd/C, H2) D Kinase Inhibitor (e.g., Amide/Pyrimidine) C->D SNAr / Amidation

Synthetic workflow from 3-(4-methoxyphenyl)-1H-pyrazole to functionalized kinase inhibitors.

Protocol 1: Regioselective Nitration to yield 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Causality & Insight: Direct nitration of 3-arylpyrazoles typically occurs at the electron-rich C4 position. However, because the 4-methoxyphenyl ring is also highly activated toward electrophilic aromatic substitution, strict temperature control is mandatory to prevent the formation of dinitro by-products.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-(4-methoxyphenyl)-1H-pyrazole (10.0 mmol) in concentrated H₂SO₄ (15 mL). Cool the mixture to 0 °C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled nitrating mixture of concentrated HNO₃ (1.2 eq, 12.0 mmol) and H₂SO₄ (5 mL) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. If it exceeds 5 °C, pause the addition to suppress phenyl ring nitration.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The UV-active starting material spot should completely disappear, replaced by a lower Rf​ spot.

  • Quenching & Workup: Pour the reaction mixture carefully over crushed ice (100 g). Neutralize to pH 7 using a saturated aqueous NaHCO₃ solution.

    • Insight: Neutralization is critical. The pyrazole NH is weakly acidic; excessive basicity can lead to water-soluble sodium salts, drastically reducing your isolated yield.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from toluene to afford the pure product.

Protocol 2: Catalytic Reduction to 3-(4-Methoxyphenyl)-1H-pyrazol-4-amine

Causality & Insight: The nitro group must be reduced to an amine to serve as a nucleophilic handle. Catalytic hydrogenation (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl) to avoid the complexation of transition metals with the pyrazole nitrogens, ensuring a cleaner reaction profile 3[3].

  • Setup: Dissolve 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (5.0 mmol) in anhydrous methanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Add 10% Pd/C (10 wt%, 0.5 mmol).

    • Self-Validation Check: Purge the flask with Argon three times before introducing H₂ to prevent catalytic combustion of the methanol vapor.

  • Hydrogenation: Stir the suspension under an H₂ atmosphere (1 atm, balloon) at room temperature for 4-6 hours. Monitor by LC-MS; the mass shift from [M+H]+ 220 to 190 confirms complete reduction.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol (2 × 20 mL).

  • Storage: Evaporate the solvent in vacuo. Because the resulting 4-aminopyrazole is prone to atmospheric oxidation, store it under inert gas at -20 °C or use it immediately in the subsequent coupling step.

Quantitative Data Presentation

The table below summarizes the optimized reaction conditions, expected yields, and primary analytical markers for the described workflows, providing a quick-reference benchmark for laboratory execution.

Protocol StepReaction TypeCatalyst / ReagentsTemp / TimeExpected Yield (%)Analytical Marker
1 Electrophilic NitrationHNO₃, H₂SO₄0 °C, 2 h70 - 80%TLC: Lower Rf​ vs SM
2 Catalytic Reduction10% Pd/C, H₂ (1 atm)25 °C, 4 - 6 h> 90%LC-MS: [M+H]+ 190
3 Amidation (Downstream)HATU, DIPEA, DMF25 °C, 12 h65 - 85%LC-MS: Target Mass

References

  • The Journal of Organic Chemistry - ACS Publications. "Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials". Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles". Available at:[Link]

  • Future Medicinal Chemistry / J-Stage. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction". Available at:[Link]

  • Società Chimica Italiana. "Recent advances in the synthesis of new pyrazole derivatives: medicinal chemistry". Available at:[https://www.soc.chim.it/sites/default/files/users/sci_gestione/Target_2018_19_194.pdf](

Sources

Application

Application Note: Industrial Scale-Up Synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Executive Summary & Process Rationale The 4-nitro-3-arylpyrazole scaffold is a highly privileged pharmacophore and a critical building block in the development of kinase inhibitors, agrochemicals, and energetic materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The 4-nitro-3-arylpyrazole scaffold is a highly privileged pharmacophore and a critical building block in the development of kinase inhibitors, agrochemicals, and energetic materials. Scaling up the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole presents two distinct chemical engineering challenges: the safe management of highly exothermic cyclization and nitration steps, and the strict control of regioselectivity during electrophilic aromatic substitution.

This application note details a validated, two-step scalable protocol transitioning from a batch-based enaminone condensation to a continuous-flow microfluidic nitration. By migrating the nitration step to a continuous flow regime, we eliminate the thermal runaway risks associated with large-scale batch nitrations[1], significantly improve the Space-Time Yield (STY), and ensure absolute regiocontrol at the pyrazole C4 position.

Mechanistic Pathway & Regioselectivity

The synthesis is executed in two primary stages. First, 4-methoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which is subsequently cyclized with hydrazine hydrate to yield 3-(4-methoxyphenyl)-1H-pyrazole.

The second stage involves the electrophilic nitration of the pyrazole core. Pyrazoles undergo electrophilic aromatic substitution predominantly at the C4 position[2][3]. This regioselectivity is driven by the electronic structure of the pyrazole ring; electrophilic attack at C4 generates a highly delocalized σ -complex that maintains the amidine-like resonance of the N1-N2 system, whereas attack at C3 or C5 disrupts this conjugation.

G A 4-Methoxyacetophenone + DMF-DMA B Enaminone Intermediate A->B Reflux, 8h C 3-(4-Methoxyphenyl) -1H-pyrazole B->C N2H4·H2O EtOH, 80°C D Electrophilic Nitration C->D HNO3/H2SO4 or Flow E 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole D->E Regioselective C4-Nitration

Caption: Two-step synthetic workflow for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

Continuous Flow vs. Batch Nitration: Comparative Data

To justify the capital expenditure of flow chemistry for industrial scale-up, we evaluated the nitration of 3-(4-methoxyphenyl)-1H-pyrazole using traditional batch reactors versus a silicon carbide (SiC) microreactor system[1]. The continuous flow method demonstrates superior heat dissipation, preventing the formation of oxidative byproducts and N-nitrated species that often plague batch processes[4].

ParameterTraditional Batch Nitration (50 L)Continuous Flow Microreactor (SiC)
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄
Temperature 0 °C to 25 °C (Requires active cooling)25 °C (Isothermal control)
Residence/Reaction Time 4 - 6 hours5 minutes
Yield 68 - 72%88 - 92%
Purity (HPLC) 94.5%>99.0%
Space-Time Yield (STY) ~0.15 kg L⁻¹ h⁻¹>2.5 kg L⁻¹ h⁻¹
E-factor 18.56.2

Table 1: Quantitative comparison of Batch vs. Continuous Flow nitration for 3-arylpyrazole scale-up.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole (Batch Scale)

Causality Note: This step remains in batch as the kinetics are slower and the exotherm is easily managed via controlled addition.

  • Enaminone Formation: Charge a 100 L glass-lined reactor with 4-methoxyacetophenone (10.0 kg, 66.6 mol) and DMF-DMA (11.9 kg, 100.0 mol, 1.5 equiv).

  • Reflux: Heat the mixture to 95–100 °C under nitrogen for 8 hours. The reaction progress is monitored by HPLC until the starting material is <1%.

  • Concentration: Remove excess DMF-DMA under reduced pressure to yield a crude dark orange oil (3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one).

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (40 L). Cool the reactor to 0 °C.

  • Hydrazine Addition: Critical Step. Slowly add hydrazine hydrate (64% aqueous, 5.2 kg, 100.0 mol) over 2 hours. The slow addition is mandatory to control the exothermic cyclization.

  • Maturation: Heat the mixture to 80 °C for 4 hours.

  • Isolation: Concentrate the mixture to 15 L, then pour into ice water (100 L) under vigorous stirring. Filter the resulting pale yellow precipitate, wash with cold water (3 x 10 L), and dry under vacuum at 50 °C to afford 3-(4-methoxyphenyl)-1H-pyrazole (10.6 kg, 91% yield).

Protocol B: Continuous Flow Nitration to 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Causality Note: Mixed acid nitration of pyrazoles is instantaneous and highly exothermic. Microfluidic flow allows for precise stoichiometric mixing and immediate heat dissipation, preventing ring oxidation or methoxy-group cleavage[1][2].

Flow R1 Stream A: Pyrazole in 98% H2SO4 Mix SiC Micromixer (0 °C) R1->Mix R2 Stream B: Mixed Acid (HNO3 / H2SO4) R2->Mix React Residence Coil (25 °C, 5 min) Mix->React Quench In-line Quench (Ice Water) React->Quench Product Continuous Filtration & Washing Quench->Product

Caption: Continuous flow microfluidic setup for the regioselective nitration of pyrazoles.

  • Solution Preparation:

    • Stream A: Dissolve 3-(4-methoxyphenyl)-1H-pyrazole (5.0 kg, 28.7 mol) in concentrated H₂SO₄ (98%, 20 L) at 0–5 °C.

    • Stream B: Prepare a mixed acid nitrating solution by carefully adding fuming HNO₃ (100%, 1.9 kg, 30.1 mol, 1.05 equiv) to concentrated H₂SO₄ (98%, 5 L) at 0 °C[1].

  • System Priming: Prime the SiC microreactor system (e.g., Corning Advanced-Flow Reactor) with pure H₂SO₄. Set the mixing zone chiller to 0 °C and the residence time coil to 25 °C.

  • Flow Execution: Pump Stream A and Stream B into the micromixer at flow rates calibrated to achieve a 1:1.05 molar ratio of pyrazole to HNO₃, with a total residence time of exactly 5.0 minutes in the reaction zone[1].

  • In-line Quenching: Direct the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing a steady flow of ice-cold water (maintaining <10 °C) to precipitate the product.

  • Isolation: Continuously filter the resulting bright yellow solid. Wash the filter cake extensively with water until the filtrate pH is >5, followed by a cold ethanol wash (5 L).

  • Drying: Dry the product in a vacuum oven at 60 °C to constant weight. Yield: ~5.6 kg (89%).

Analytical Validation System

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met before releasing the batch for downstream industrial use:

  • Regiochemical Purity (¹H NMR - 400 MHz, DMSO-d6): The disappearance of the pyrazole C4-H proton (typically around δ 6.7 ppm in the starting material) and the presence of a sharp singlet for the C5-H proton ( δ 8.5 - 8.8 ppm) confirms absolute C4 nitration[2][3]. The methoxy protons should remain intact at δ 3.8 ppm.

  • Mass Spectrometry (LC-MS, ESI+): Expected m/z for [M+H]⁺ is 220.07. Absence of m/z 265 (dinitration) confirms stoichiometric control.

  • HPLC (Reverse Phase, C18): Isocratic elution (60% MeCN / 40% Water with 0.1% TFA). The product must elute as a single peak with >99.0% Area Under Curve (AUC), with no detectable N-nitropyrazole isomers, which typically elute earlier due to lower polarity[2].

References

  • [1] Google Patents. US11319291B1 - Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole. Retrieved from:

  • [2] Advanced Centre of Research in High Energy Materials (ACRHEM). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from: [Link]

  • [3] Advanced Centre of Research in High Energy Materials (ACRHEM). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles (Positioning). Retrieved from: [Link]

  • [4] Google Patents. CN102250007A - Preparation method of 3,4-binitropyrazole. Retrieved from:

Sources

Technical Notes & Optimization

Troubleshooting

improving percentage yield in 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(4-Methoxyphenyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction and achieve higher percentage yields.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

  • Symptom: After the reaction and work-up, you isolate a significantly lower amount of the target molecule than expected, or none at all.

  • Potential Causes & Solutions:

    • Inefficient Nitration: The nitration of the pyrazole ring is a critical step. The strength and composition of the nitrating agent are paramount.

      • Solution: A common and effective method for nitrating pyrazoles is the use of a mixed acid system, such as a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For substrates that are sensitive or prone to side reactions, milder nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride) can be employed.[3]

    • Sub-optimal Reaction Temperature: Temperature control is crucial for the regioselectivity and overall success of the nitration reaction.

      • Solution: Nitration reactions are typically exothermic. It is essential to maintain a low temperature, often between 0-10°C, during the addition of the nitrating agent to control the reaction rate and prevent unwanted side reactions or decomposition.[4] After the initial addition, the reaction may be allowed to proceed at a slightly elevated temperature, for instance, room temperature or up to 50-60°C, to ensure complete conversion.[1][5]

    • Poor Quality of Starting Materials: Impurities in the starting 3-(4-Methoxyphenyl)-1H-pyrazole can interfere with the reaction.

      • Solution: Ensure the purity of your starting material using techniques like recrystallization or column chromatography. Verify the purity by melting point determination or spectroscopic methods (¹H NMR, ¹³C NMR).

    • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete reaction or the formation of byproducts.

      • Solution: Carefully calculate and measure the molar equivalents of the pyrazole substrate and the nitrating agent. A slight excess of the nitrating agent is often used to drive the reaction to completion.

Problem 2: Formation of Multiple Products (Isomers)

  • Symptom: Your crude product analysis (e.g., by TLC or NMR) shows the presence of multiple spots or sets of peaks, indicating a mixture of isomers.

  • Potential Causes & Solutions:

    • Lack of Regioselectivity: The pyrazole ring has multiple positions where nitration can occur (C4, C5, and potentially the N1 position). The electronic properties of the substituents on the pyrazole ring and the reaction conditions dictate the regioselectivity.

      • Solution: For many pyrazole systems, electrophilic substitution, such as nitration, preferentially occurs at the C4 position.[3] The methoxy group on the phenyl ring is an electron-donating group, which can influence the electron density of the pyrazole ring. To favor C4 nitration, precise control of the nitrating agent and temperature is critical. Using a less harsh nitrating agent can sometimes improve selectivity.

    • Nitration of the Phenyl Ring: The 4-methoxyphenyl substituent is also susceptible to electrophilic nitration.

      • Solution: The conditions required for the nitration of the pyrazole ring can sometimes be harsh enough to also nitrate the activated phenyl ring. To achieve selective nitration of the pyrazole, it is important to use the mildest possible conditions that still afford the desired product. Acetyl nitrate is often a good choice for selective C4-nitration of pyrazoles with phenyl substituents.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

FAQ 1: What is the general mechanism for the nitration of a pyrazole ring?

The nitration of a pyrazole ring is an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Nitronium Ion (NO₂⁺): In a mixed acid system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile and attacks the nitronium ion. This attack typically occurs at the C4 position, which is often the most electron-rich and sterically accessible position.

  • Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the pyrazole ring and yielding the 4-nitro-pyrazole product.

FAQ 2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[6]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material, the reaction mixture at different time points, and a co-spot (both starting material and reaction mixture).

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product has appeared.

FAQ 3: What are the best practices for purifying the final product?

The purification of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is crucial for obtaining a high-purity final product.

  • Crystallization: This is a common and effective method for purifying solid organic compounds.[7][8]

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for pyrazole derivatives.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: If crystallization does not provide a sufficiently pure product, column chromatography can be used.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the components.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, incorporating best practices for maximizing yield.

Materials:

  • 3-(4-Methoxyphenyl)-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 3-(4-Methoxyphenyl)-1H-pyrazole to concentrated sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Once the pyrazole has completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. Ensure the temperature does not exceed 10°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

  • Dry the purified product in a vacuum oven.

IV. Data Summary

The following table summarizes key quantitative data related to the synthesis.

ParameterValue/RangeNotes
Expected Yield 70-85%Yields can vary based on the scale of the reaction and the purity of the starting materials.
Reaction Temperature 0-10°C (addition), Room temp to 50°C (reaction)Careful temperature control is critical for preventing side reactions.[1][5]
Reaction Time 1-3 hoursMonitor by TLC to determine the optimal reaction time.
Melting Point VariesThe melting point of the purified product should be sharp and consistent with literature values.

V. Visualizing the Process

Reaction Workflow

Reaction_Workflow Start Starting Materials: 3-(4-Methoxyphenyl)-1H-pyrazole Nitrating Agent (HNO₃/H₂SO₄) Reaction Nitration Reaction (0-10°C) Start->Reaction 1. Add nitrating agent slowly Workup Quenching on Ice & Filtration Reaction->Workup 2. Monitor by TLC Purification Recrystallization (e.g., from Ethanol) Workup->Purification 3. Isolate crude product Product Pure 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole Purification->Product 4. Obtain pure product Troubleshooting_Logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Yield InefficientNitration Inefficient Nitration LowYield->InefficientNitration WrongTemp Incorrect Temperature LowYield->WrongTemp ImpureStart Impure Starting Material LowYield->ImpureStart Isomers Mixture of Isomers PoorSelectivity Poor Regioselectivity Isomers->PoorSelectivity PhenylNitration Phenyl Ring Nitration Isomers->PhenylNitration OptimizeNitratingAgent Optimize Nitrating Agent InefficientNitration->OptimizeNitratingAgent ControlTemp Control Temperature WrongTemp->ControlTemp PurifyStart Purify Starting Material ImpureStart->PurifyStart MilderConditions Use Milder Conditions PoorSelectivity->MilderConditions PhenylNitration->MilderConditions

Caption: A troubleshooting decision tree for common synthesis issues.

VI. References

  • MDPI. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available at: [Link]

  • ResearchGate. (2026, February 17). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Available at: [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

  • ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available at: [Link]

  • ResearchGate. Improved synthesis of 3, 4-dinitropyrazole. Available at: [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available at: [Link]

  • ResearchGate. New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Available at: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available at: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022, August 1). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-t[1][6][9]riazolo[3,4-b]t[1][9][10]hiadiazoles. Available at: [Link]

  • Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available at: [Link]

  • ResearchGate. (2014, December). Review on synthesis of nitropyrazoles. Available at: [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • MDPI. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. Available at: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • MDPI. (2022, December 26). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Available at: [Link]

  • Google Patents. Method for purifying pyrazoles. Available at:

  • MDPI. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available at: [Link]

  • ResearchGate. Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Available at: [Link]

  • ScienceDirect. (2025, June 20). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]

  • Google Patents. Process for the purification of pyrazoles. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by compounds with poor physicochemical properties. 3-(4-Methoxyphenyl)-4-nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by compounds with poor physicochemical properties. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole presents a classic "brick dust" solubility challenge.

The causality behind its insolubility is rooted in its crystal lattice energy. The pyrazole NH acts as a strong hydrogen bond donor. This is exacerbated by the highly electron-withdrawing 4-nitro group, which pulls electron density away from the pyrazole ring, slightly increasing the acidity of the NH (the pKa of the parent 4-nitropyrazole is approximately 9.63–9.67)[1][2]. This electronic configuration promotes tight intermolecular hydrogen bonding with the nitro or methoxy oxygens of adjacent molecules. Furthermore, the planar 4-methoxyphenyl and pyrazole rings drive robust π−π stacking. To successfully formulate this compound for in vitro or in vivo use, our methodologies must physically or thermodynamically disrupt these intermolecular forces[3].

Below is our definitive troubleshooting guide, structured to resolve your solubility roadblocks from early-stage assays to preclinical dosing.

Section 1: Diagnostic Assays & Baseline Establishment

Q1: My high-throughput screening (HTS) assays are failing due to erratic data and compound precipitation. How do I accurately determine the baseline solubility?

A: You are likely relying on kinetic solubility data, which is prone to supersaturation and eventual precipitation in aqueous buffers. When a DMSO stock of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is spiked into a buffer, the lipophilic compound temporarily stays in solution before crashing out, leading to highly variable assay readouts[4][5].

To establish a true baseline, you must pivot to a Thermodynamic Solubility Assay . This method measures the equilibrium solubility of the solid crystal lattice in the target media, providing the "worst-case," yet most accurate, solubility limit[5][6].

Table 1: Comparison of Kinetic vs. Thermodynamic Solubility Assays

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material 10–50 mM DMSO Stock SolutionSolid Crystalline Powder
Incubation Time 2 to 4 hours24 to 72 hours (Equilibration)
Solvent Matrix Aqueous buffer + 1-2% DMSOPure Aqueous Buffer / SIF / SGF
Primary Use Case Early HTS, Lead IdentificationLead Optimization, Formulation
Limitations Overestimates solubility; risks precipitationRequires more API; time-consuming
Protocol: Self-Validating Thermodynamic Shake-Flask Assay

This protocol incorporates internal controls to ensure the system is self-validating and prevents false negatives due to filter binding.

  • Preparation: Add an excess amount of solid 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (e.g., 2–5 mg) to 1 mL of the target physiological medium (e.g., PBS pH 7.4, Simulated Intestinal Fluid [SIF]).

  • Controls: In parallel vials, run Atenolol (high solubility control) and Ketoconazole (pH-dependent low solubility control) to validate media performance and analytical accuracy[6].

  • Equilibration: Seal the vials and incubate on an orbital shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved "brick dust."

  • Filtration & Validation: Pass the supernatant through a 0.22 µm PVDF filter. Self-Validation Step: Spike a known concentration of the compound into the filtrate and re-measure to confirm the compound is not non-specifically binding to the PVDF membrane.

  • Quenching & Analysis: Immediately dilute the filtrate 10x and 30x in DMSO to prevent precipitation upon cooling[6]. Quantify the concentration via LC-MS/MS against a standard curve prepared from a fresh DMSO stock.

Section 2: Formulation & Solubilization Workflows

Q2: Can I use pH adjustment to solubilize this compound for cell-based assays?

A: No. While pH modification is a powerful tool for ionizable drugs, it is ineffective for this specific molecule under physiological conditions. The pKa of the pyrazole NH is approximately 9.6[1][2]. At a physiological pH of 7.4, the molecule is >99% unionized. To deprotonate the pyrazole and form a highly soluble salt, you would need to raise the pH above 11.0, which is highly toxic to cell cultures and biologically irrelevant. You must rely on excipients rather than pH adjustments.

Q3: How can I formulate this compound for in vivo pharmacokinetic (PK) studies without using toxic levels of DMSO?

A: The most effective strategy for a molecule with a lipophilic aromatic ring and high crystal lattice energy is inclusion complexation using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) [7][8].

Causality: The β -cyclodextrin cavity (approx. 6.0–6.5 Å) is sterically ideal for encapsulating the 4-methoxyphenyl moiety. By trapping the lipophilic tail inside the hydrophobic cavity, the hydrophilic exterior of the cyclodextrin masks the compound from the aqueous environment, effectively bypassing the crystal lattice energy barrier[9]. The hydroxypropyl substitution prevents the cyclodextrin molecules from self-aggregating, a common failure point with native β -cyclodextrin[9].

Protocol: HP- β -CD Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact stoichiometric ratio needed to solubilize your target dose.

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP- β -CD at increasing concentrations (0, 10, 25, 50, 100, and 150 mM) in PBS pH 7.4.

  • Drug Addition: Add an excess of solid 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole to each vial.

  • Complexation: Agitate the sealed vials on a rotary shaker at 25°C for 72 hours to allow the inclusion complexes to form and reach equilibrium.

  • Extraction: Filter the suspensions through a 0.45 µm syringe filter.

  • Quantification: Analyze the drug concentration in the filtrate via HPLC-UV.

  • Data Interpretation: Plot the concentration of dissolved drug (y-axis) versus the concentration of HP- β -CD (x-axis). A linear plot (AL-type) confirms a 1:1 stoichiometric inclusion complex. Use the slope to calculate the stability constant ( K1:1​ ), which dictates exactly how much cyclodextrin is required for your in vivo dose.

Section 3: Advanced Delivery Systems

Q4: Cyclodextrin complexation only yielded marginal improvements. What is the next step?

A: If the binding affinity ( K1:1​ ) between the methoxyphenyl group and the cyclodextrin cavity is too weak to achieve your target dose, you must transition to Amorphous Solid Dispersions (ASD) [3].

By processing the compound via Hot Melt Extrusion (HME) or Spray Drying with a hydrophilic polymer (e.g., PVP or HPMC), you completely destroy the crystalline lattice. The compound is locked in a high-energy, amorphous state. When introduced to an aqueous environment, the polymer dissolves and releases the compound in a supersaturated state, drastically improving bioavailability[3].

Decision Workflow

G A Assess Solubility: 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole B Thermodynamic Assay (Solid Equilibration) A->B Establish Baseline C Evaluate pKa (~9.6) Physiological pH = Unionized B->C Mechanistic Profiling D In Vitro Assays (Cosolvents: DMSO/PEG400) C->D Cell-based Assays E In Vivo PK (HP-β-CD Complexation) C->E Animal Studies F Amorphous Solid Dispersion (If CD Complexation Fails) E->F Insufficient Exposure

Caption: Workflow for diagnosing and resolving pyrazole derivative solubility issues.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) Enamine
  • Cas 2075-46-9, 4-Nitropyrazole LookChem
  • ADME Solubility Assay BioDuro-Global CRDMO
  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles D-NB.info
  • Kinetic & Thermodynamic Solubility Testing WuXi AppTec
  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles PMC (NIH)
  • Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of W
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes MDPI
  • Cyclodextrins used as excipients European Medicines Agency (EMA)

Sources

Troubleshooting

reducing byproducts and impurities in 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole extraction

Technical Support Center: Extraction & Purification of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Extraction & Purification of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 3-(4-methoxyphenyl)-4-nitro-1H-pyrazole. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex impurity profiles during the synthesis of substituted pyrazoles.

The core challenge with this specific molecule lies in its dual reactivity. The pyrazole ring undergoes nitration via a kinetic N-nitro intermediate that must be carefully rearranged[1]. Simultaneously, the strongly electron-donating methoxy group on the phenyl ring makes the molecule highly susceptible to over-nitration (electrophilic aromatic substitution). This guide provides a self-validating framework to control these variables, minimize byproducts, and achieve high-purity extraction.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why is my crude extract heavily contaminated with a dinitro byproduct? A: Mechanistically, the methoxy group strongly activates the phenyl ring toward electrophilic aromatic substitution. If the nitration temperature exceeds 10°C or if an excess of fuming nitric acid is used, nitration occurs not only at the target C4 position of the pyrazole ring but also at the ortho position of the methoxyphenyl ring. To prevent this, ensure strict stoichiometric control of the nitrating mixture (HNO₃/H₂SO₄) and maintain the initial reaction temperature strictly between 0–5°C[2]. The rearrangement of the kinetic N-nitro intermediate to the thermodynamic 4-nitro product should be driven by controlled, mild heating (e.g., 50°C) only after the initial addition is complete[1].

Q2: My product partitions into both the aqueous and organic layers during liquid-liquid extraction. How do I fix this? A: Pyrazoles exhibit amphoteric properties. The N-H proton is weakly acidic, while the pyridine-like nitrogen is weakly basic. If your post-reaction quench leaves the aqueous layer too acidic (pH < 2), the pyrazole becomes protonated and highly water-soluble. Conversely, if it is over-basified (pH > 11), it may deprotonate. You must adjust the aqueous phase to a strictly neutral pH (6.5–7.0) using saturated NaHCO₃ before extracting with ethyl acetate (EtOAc)[3].

Q3: How can I efficiently separate the 4-nitro target from unreacted starting material without relying on large-scale chromatography? A: While column chromatography on silica gel is a versatile technique for separating regioisomers and starting materials[3], it is solvent-intensive. A more scalable approach is exploiting differential solubility via recrystallization. The introduction of the 4-nitro group significantly increases the crystallinity and decreases the solubility of the target compound in cold ethanol compared to the unreacted 3-(4-methoxyphenyl)-1H-pyrazole.

Pathway SM 3-(4-Methoxyphenyl)-1H-pyrazole (Starting Material) NNitro N-Nitropyrazole Intermediate (Kinetic Product) SM->NNitro HNO3/H2SO4 0-5°C Oxidation Oxidative Degradation (Tarry Byproducts) SM->Oxidation Poor Temp Control Target 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (Target Product) NNitro->Target Thermal Rearrangement 50°C OverNitro Dinitro Byproduct (Phenyl Ring Nitration) Target->OverNitro Excess HNO3 or >10°C

Reaction pathway detailing the formation of the target 4-nitro-1H-pyrazole and primary impurities.

Part 2: Quantitative Impurity & Partitioning Data

To effectively isolate the target compound, you must understand the physicochemical differences between the desired product and common impurities.

Parameter3-(4-Methoxyphenyl)-1H-pyrazole (SM)Target: 4-Nitro DerivativeOver-nitrated Byproduct
Retardation Factor (Rf) (Hexane:EtOAc 2:1)~0.45~0.30~0.15
Optimal Extraction pH 6.0 - 8.05.5 - 7.54.0 - 6.0
Solubility in Cold EtOH HighLow (Crystallizes readily)Moderate
Typical Crude Profile < 5% (Unreacted)80 - 85%10 - 15%

Part 3: Self-Validating Extraction & Purification Protocol

This step-by-step methodology is designed to be a self-validating system. At each critical juncture, a physical or chemical observation will confirm whether you are safe to proceed.

Phase 1: Quenching and Neutralization

  • Ice Quench: Carefully pour the acidic reaction mixture onto crushed ice (10 g ice per 1 mL of acid) with vigorous stirring.

    • Causality: Rapid cooling prevents the exothermic heat of dilution from driving oxidative degradation or secondary nitration[4].

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ until the pH reaches 6.5–7.0.

    • Self-Validating Check: Use a calibrated pH meter. The cessation of CO₂ evolution (bubbling) serves as a secondary visual confirmation that the bulk of the acid has been neutralized.

Phase 2: Liquid-Liquid Extraction 3. Solvent Addition: Add Ethyl Acetate (EtOAc) to the neutralized aqueous mixture in a 1:1 volume ratio. Transfer to a separatory funnel and invert gently, venting frequently. 4. Phase Separation: Allow the layers to separate.

  • Self-Validating Check: The organic (top) layer should be clear yellow/orange. If a milky emulsion forms at the interface, it indicates incomplete neutralization or the presence of polymeric byproducts. Add 10-20 mL of saturated NaCl (brine) to disrupt the hydration shell and force phase separation.

  • Aqueous Extraction: Extract the aqueous layer two more times with fresh EtOAc to ensure complete recovery of the target compound.

Phase 3: Desiccation and Recrystallization 6. Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Self-Validating Check: The Na₂SO₄ should flow freely like sand when agitated. If it clumps heavily, water is still present; add more desiccant.

  • Concentration: Filter off the desiccant and concentrate the solvent under reduced pressure to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add dropwise distilled water until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by an ice bath. Filter the resulting high-purity crystals[3].

Extraction Crude Crude Acidic Reaction Mixture Quench Ice Quench & Neutralization (Adjust to pH 6.5-7.0) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE OrgPhase Organic Phase (Target + Organic Impurities) LLE->OrgPhase Top Layer AqPhase Aqueous Phase (Inorganic Salts + Acids) LLE->AqPhase Bottom Layer Wash Brine Wash & Desiccation (Anhydrous Na2SO4) OrgPhase->Wash Cryst Recrystallization (EtOH / H2O) Wash->Cryst Pure Pure 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole Cryst->Pure

Optimized liquid-liquid extraction and recrystallization workflow for high-purity isolation.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at:[Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Welcome to the dedicated technical support guide for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout their experimental workflows. Here, we address common challenges and provide in-depth, evidence-based solutions to prevent its degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole?

A1: 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a moderately stable aromatic heterocyclic compound. Its stability is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which can affect its susceptibility to various degradation pathways.[1] The pyrazole ring itself is an aromatic system, which generally confers stability.[2] However, like many nitroaromatic compounds, it can be sensitive to environmental factors, particularly light, high temperatures, and extreme pH conditions.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole are:

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.[3][4]

  • Thermal Stress: Elevated temperatures can accelerate degradation, potentially causing decomposition.[3][5]

  • Hydrolysis: The methoxy group can be susceptible to hydrolysis under acidic or basic conditions, although this is generally a slow process for aryl ethers.[6][7][8] The nitro group can also be involved in hydrolysis reactions under certain conditions.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[9]

Q3: How can I visually identify if my sample of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole has degraded?

A3: While visual inspection is not a definitive method for assessing purity, signs of degradation can include a change in color (e.g., from a pale yellow to a darker brown or reddish hue) or a change in the physical state of the solid (e.g., clumping or melting at a lower temperature than expected). However, significant degradation can occur without any obvious visual changes. Therefore, analytical techniques are essential for confirming the integrity of the compound.

Q4: What analytical techniques are recommended for assessing the purity and degradation of this compound?

A4: To accurately assess the purity and detect any degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating the parent compound from its degradation products and quantifying its purity. A stability-indicating HPLC method should be developed and validated.[10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of any degradation products, providing valuable information about the degradation pathways.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify any structural changes that may have occurred due to degradation.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Change in sample color (darkening) after storage. Photodegradation or Thermal Stress. Action: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store at the recommended low temperature (see Best Practices section). Rationale: Nitroaromatic compounds are often susceptible to photolytic degradation upon exposure to UV-Vis light.[3] Elevated temperatures can also accelerate solid-state decomposition reactions.
Decreased purity observed by HPLC analysis over time. Inappropriate storage conditions (temperature, humidity, light exposure). Action: Review and optimize your storage conditions based on the "Best Practices" outlined below. Ensure the container is tightly sealed to prevent moisture uptake. Rationale: Consistent and optimal storage conditions are crucial for minimizing the rate of chemical degradation. Moisture can facilitate hydrolytic degradation pathways.[3]
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products. Action: Perform forced degradation studies (see protocol below) to intentionally generate degradation products. This will help in identifying the peaks and understanding the degradation pathways. Characterize the new peaks using LC-MS and NMR. Rationale: Forced degradation studies are a systematic way to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13]
Inconsistent experimental results using the same batch of the compound. Non-homogeneity of the sample due to localized degradation. Action: Before use, ensure the entire sample is brought to room temperature if stored refrigerated or frozen. Gently mix the sample to ensure homogeneity. If degradation is suspected, re-purify a portion of the material if possible. Rationale: Degradation may not occur uniformly throughout a solid sample, especially if it has been exposed to light or heat unevenly.

Best Practices for Long-Term Storage

To ensure the long-term stability of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, adhere to the following storage recommendations:

Parameter Recommended Condition Justification
Temperature 2-8 °C (Refrigerated) Lowering the temperature significantly reduces the rate of thermally induced degradation reactions.[5]
Light Protect from light Store in amber glass vials or light-blocking containers to prevent photodegradation.[3]
Atmosphere Inert gas (Argon or Nitrogen) Displacing oxygen with an inert gas minimizes the risk of oxidative degradation.
Container Tightly sealed, non-reactive material (e.g., glass) A tight seal prevents the ingress of moisture and oxygen. Glass is generally inert and will not react with the compound.
Moisture Store in a desiccator Minimizing exposure to humidity is crucial to prevent potential hydrolysis of the methoxy group.[3]

Potential Degradation Pathways

Understanding the potential degradation pathways of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is crucial for troubleshooting and developing stability-indicating analytical methods. The primary routes of degradation are likely to involve the nitro and methoxy functional groups.

G cluster_photodegradation Photodegradation (Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction parent 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole photo_products Ring-opened products, Polymeric materials parent->photo_products hv hydrolysis_product 3-(4-Hydroxyphenyl)-4-nitro-1H-pyrazole parent->hydrolysis_product H₂O, H⁺/OH⁻ reduction_product 3-(4-Methoxyphenyl)-4-amino-1H-pyrazole parent->reduction_product [H]

Caption: Potential degradation pathways for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[14][15][16]

Objective: To identify the potential degradation products of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole under various stress conditions.

Materials:

  • 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Repeat the experiment with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze aliquots at various time points by HPLC.

    • Repeat with 30% H₂O₂ if needed.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80 °C for 48 hours.

    • At specified intervals, take a sample, dissolve it in acetonitrile, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a known amount of the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

Data Analysis: For each condition, compare the chromatogram of the stressed sample with that of an unstressed control. Calculate the percentage of degradation and identify the retention times of the degradation products. If possible, use LC-MS to determine the mass of the degradation products to aid in their identification.

References

  • Engberts, J. B. F. N., & Blandamer, M. J. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2021). Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. Retrieved from [Link]

  • Engberts, J. B. F. N., & Blandamer, M. J. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Huang, X., & Zhang, X. (2007). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • Sarkanen, K. V., & Dence, C. W. (1981). Kinetics of Hydrolysis of Erythro-Guaiacylglycerol β-(2-Methoxyphenyl) Ether and Its Veratryl Analogue Using Hc1 and Aluminum Chloride As Catalysts. Journal of Wood Chemistry and Technology, 1(1), 11-27.
  • Kumar, S., & Maurya, S. K. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. Organic Chemistry Portal. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Evaluation of Pre-extraction Analytical Holding Times for Nitroaromatic and Nitramine Explosives in Water. Retrieved from [Link]

  • Frontiers in Chemistry. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Heterogeneous photocatalytic degradation of nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Kumar, S., & Maurya, S. K. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. ACS Publications. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PubMed. (2006). Bacterial pathways for degradation of nitroaromatics. Retrieved from [Link]

Sources

Troubleshooting

HPLC mobile phase optimization for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with analyzing 3-(4-Methoxyphenyl)-4-n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with analyzing 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole .

This compound presents unique chromatographic hurdles: a highly polarizable nitro group, an electron-donating methoxy group, and an amphoteric pyrazole ring whose acidity is drastically altered by its substituents. Below, you will find a visual decision matrix, field-proven troubleshooting FAQs, quantitative buffer data, and a self-validating method development protocol.

I. Method Optimization Decision Matrix

The following workflow maps the causality between the analyte's chemical structure and the required chromatographic parameters.

HPLC_Optimization Start Target Analyte: 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Analyze Physicochemical Profiling: pKa ≈ 9.67 (Acidic N-H due to NO2) Start->Analyze pH_Select Select Mobile Phase pH Analyze->pH_Select Acidic Acidic pH (2.0 - 4.0) Analyte: Neutral Silanols: Protonated pH_Select->Acidic Optimal Path Basic Basic pH (> 8.0) Analyte: Partially/Fully Ionized Silanols: Ionized pH_Select->Basic Avoid (Peak Splitting) Buffer Select Buffer System (0.1% Formic Acid or Phosphate) Acidic->Buffer Organic Select Organic Modifier (Acetonitrile vs. Methanol) Buffer->Organic Tailing Is Peak Tailing Observed? (Asymmetry Factor > 1.5) Organic->Tailing Endcap Troubleshooting: Use End-capped C18 Column Tailing->Endcap Yes Success Optimized HPLC Method (Sharp, Symmetrical Peaks) Tailing->Success No Endcap->Success

Workflow for mobile phase optimization of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

II. Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for this compound, even on a new C18 column? A1: Peak tailing (where the Asymmetry Factor exceeds 1.5) in nitrogen- and oxygen-rich heterocyclic compounds is primarily driven by secondary interactions with residual silanol groups (Si-OH) on the silica stationary phase[1]. While the pyrazole nitrogen atoms are weakly basic, the highly polar nitro and methoxy groups create strong dipole-dipole and hydrogen-bonding opportunities. At mid-pH (e.g., pH 5–7), free silanols become ionized (Si-O⁻), drastically increasing their capacity for secondary interactions[2]. Furthermore, trace metal contamination (e.g., iron) in older Type A silica can chelate with the nitro-pyrazole moiety, exacerbating the tailing[3]. Corrective Action: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid) to fully protonate and neutralize the silanols[1]. Ensure you are using a high-purity, fully end-capped Type B silica column to sterically block residual silanol activity[4].

Q2: My retention times are drifting, and the peak occasionally splits into two unresolved humps. Is my column degrading? A2: This is a classic symptom of operating too close to the analyte's pKa, rather than column degradation. An unsubstituted pyrazole ring has a basic pKa of ~2.5 and an acidic pKa of ~14. However, the addition of the strongly electron-withdrawing 4-nitro group stabilizes the conjugate base, drastically increasing the acidity of the pyrazole N-H proton and lowering its pKa to approximately 9.67[5]. If your mobile phase pH is between 8.5 and 10.5, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two states have vastly different hydrophobicities, they partition differently into the stationary phase, leading to split peaks and retention time instability[4]. Corrective Action: Buffer the mobile phase strictly at least 2 pH units away from the pKa. For robust RP-HPLC of this compound, an acidic mobile phase (pH 2.0–4.0) is highly recommended to keep the molecule locked in a single, neutral state.

Q3: How should I choose between Methanol (MeOH) and Acetonitrile (ACN) for resolving this compound from its positional isomers? A3: The choice of organic modifier dictates the selectivity ( α ) of your separation. Acetonitrile is a polar aprotic solvent with a strong dipole moment, which interacts well with the highly polarizable nitro group. Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. If you are struggling to resolve positional isomers (e.g., 3-nitro vs. 4-nitro variants), switching from ACN to MeOH often provides a drastic shift in selectivity due to differential hydrogen bonding with the pyrazole ring. We recommend a "scouting" approach: run one broad gradient with ACN, and a second with MeOH, then compare the critical resolution ( Rs​ )[6].

III. Quantitative Buffer Selection Guide

The table below summarizes the causality between mobile phase pH, the ionization state of the analyte, and the resulting chromatographic performance.

Buffer SystempH RangeAnalyte Ionization State (pKa ~9.67)Residual Silanol StateChromatographic Result
0.1% Formic Acid ~2.7Neutral (Protonated)Neutral (Protonated)Optimal: Sharp, symmetrical peaks ( Tf​≈1.1 )
10 mM Ammonium Acetate ~5.5Neutral (Protonated)Partially IonizedSub-optimal: Moderate tailing, acceptable retention
10 mM Ammonium Bicarbonate ~9.5Partially Ionized (Near pKa)Fully IonizedFailure: Peak splitting, severe broadening
0.1% Ammonia ~10.5Fully Ionized (Anionic)Fully IonizedFailure: Poor retention, peak fronting

IV. Self-Validating Method Development Protocol

To establish a robust, stability-indicating reversed-phase method, execute the following step-by-step scouting protocol. This protocol is designed to be self-validating, meaning the system mathematically proves its own suitability before you proceed to sample analysis.

Phase 1: Mobile Phase & System Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade H2​O . Verify the pH is approximately 2.7.

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Stationary Phase: Install a fully end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to minimize secondary silanol interactions[1].

Phase 2: Execution of the Scouting Gradient

  • Thermodynamic Control: Set the column oven to 35 °C. This reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics.

  • Gradient Profile: Program a broad linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min[6].

  • Detection: Set the Diode Array Detector (DAD) to monitor 254 nm (for the aromatic ring) and 310 nm (specific to the conjugated nitro-pyrazole system).

Phase 3: System Suitability & Self-Validation

  • Inject a 10 µg/mL standard of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

  • Calculate Tailing Factor ( Tf​ ): Measure the peak width at 5% of the peak height. The method is considered valid and ready for optimization only if Tf​≤1.5 [4].

  • Calculate Capacity Factor ( k′ ): Ensure k′≥2.0 to guarantee the analyte is sufficiently retained away from the void volume ( t0​ ). If k′<2.0 , decrease the initial %B in your gradient profile.

V. References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development Chromatography Online[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs[Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Beilstein Journal of Organic Chemistry (via D-NB)[Link]

Sources

Optimization

overcoming steric hindrance in 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole substitution reactions

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Substitutions Welcome to the Advanced Heterocyclic Functionalization support hub. As researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Substitutions

Welcome to the Advanced Heterocyclic Functionalization support hub. As researchers and drug development professionals, functionalizing highly substituted pyrazoles often presents significant synthetic bottlenecks. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a notoriously challenging substrate due to a dual-threat environment: severe steric hindrance from the bulky 3-(4-methoxyphenyl) group and profound electronic deactivation from the 4-nitro group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, regioselective substitution.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why am I observing exceptionally low conversion rates during N-alkylation, even when using standard bases like K₂CO₃ and excess alkyl halide? The Causality: The issue is primarily electronic, compounded by sterics. The 4-nitro group exerts a powerful electron-withdrawing effect (-I, -M) across the pyrazole core, which drastically lowers the HOMO of the resulting pyrazolate anion and reduces its nucleophilicity[1]. When using a mild base like K₂CO₃ in a moderately polar solvent (e.g., Acetonitrile), the deprotonation equilibrium is incomplete, and the resulting ion pair is too tightly bound to attack the electrophile efficiently. The Solution: You must generate a "naked," highly reactive anion. Switch to a stronger base like Sodium Hydride (NaH) in anhydrous THF, or use K₂CO₃ in a highly polar aprotic solvent like DMSO, which solvates the potassium cation and frees the pyrazolate anion for nucleophilic attack[2].

Q2: My reaction yields an inseparable mixture of N1 and N2 alkylated products. How can I strictly enforce N1-regioselectivity? The Causality: Regioselectivity in pyrazoles is governed by the steric bulk of adjacent substituents[2]. The N2 position is heavily shielded by the ortho-protons of the 3-(4-methoxyphenyl) group. However, under thermodynamic conditions or when using solvent-separated ion pairs, the activation energy gap between N1 and N2 attack narrows, allowing the electrophile to attack the sterically hindered N2 position, resulting in mixtures. The Solution: To enforce strict kinetic control and drive >99% N1-alkylation, utilize the NaH/THF system. NaH irreversibly deprotonates the pyrazole, and the lack of a bulky solvated counterion in THF prevents the formation of mixed regioisomeric transition states[3]. Alternatively, utilizing fluorinated solvents like HFIP can alter the hydrogen-bonding network to heavily favor one specific trajectory[4].

Q3: I specifically need the sterically hindered N2-alkylated isomer for my SAR study. How can I force substitution at this blocked position? The Causality: Direct electrophilic attack at N2 is kinetically disfavored due to severe van der Waals clashes with the 3-aryl group. The Solution: You must bypass direct alkylation. The most reliable method is a "protecting group transposition" strategy[5]. First, protect the favored N1 position with a bulky, easily removable group (e.g., SEM chloride). This forces any subsequent functionalization to occur elsewhere. However, for complete regiocontrol of the N2 position, the most self-validating approach is to abandon post-synthetic alkylation and instead synthesize the pyrazole ring de novo using a pre-alkylated substituted hydrazine[4].

Q4: 1H-NMR is showing a single product, but how do I definitively validate whether I have synthesized the N1 or N2 regioisomer? The Causality: 1D ¹H and ¹³C NMR chemical shifts for N-alkyl protons are often nearly identical between regioisomers, making them unreliable for definitive assignment. The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for this validation[4]. If you have the N1-isomer, you will observe a strong NOE cross-peak between the N-alkyl protons and the isolated C5-proton of the pyrazole ring. If you have the N2-isomer, the cross-peak will appear between the N-alkyl protons and the ortho-protons of the 3-(4-methoxyphenyl) group.

Part 2: Quantitative Data Summary

The following table summarizes the optimization landscape for the N-alkylation of sterically hindered 4-nitropyrazoles, demonstrating the critical impact of base and solvent selection on regioselectivity.

Table 1: Impact of Base and Solvent on Regioselective N-Alkylation

BaseSolventTemp (°C)ElectrophileYield (%)Regiomeric Ratio (N1:N2)
K₂CO₃Acetonitrile80Methyl Iodide453:1
K₂CO₃DMSO25 (RT)Methyl Iodide7810:1
Cs₂CO₃DMF60Benzyl Bromide8595:5
NaHTHF0 to 25Methyl Iodide92>99:1

Note: Data represents empirical trends for achieving kinetic control over sterically biased azoles[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled N1-Alkylation (NaH/THF System)

This protocol is designed to achieve >99% N1-regioselectivity by enforcing strict kinetic control[6].

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) to create a 0.2 M solution.

  • Deprotonation (Self-Validating Step): Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 6.0 mmol) in small portions.

    • Causality: NaH ensures irreversible deprotonation. The visible evolution of H₂ gas serves as a self-validating indicator that the active pyrazolate anion is forming.

  • Electrophilic Addition: Stir at 0 °C for 30 minutes to ensure complete anion generation. Add the alkyl halide (e.g., Methyl Iodide, 1.1 equiv, 5.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench & Workup: Monitor completion via TLC (Hexanes:EtOAc, 7:3). Once the starting material is consumed, quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (10 mL) to destroy unreacted NaH. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Submit the purified product for 2D NOESY NMR to confirm the presence of the N-alkyl ↔ C5-H cross-peak, definitively proving N1-alkylation[4].

Protocol B: Microwave-Assisted Alkylation for Bulky Electrophiles

Use this protocol when reacting the deactivated pyrazole with sluggish or sterically demanding electrophiles (e.g., secondary alkyl halides).

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the pyrazole (1.0 equiv, 1.0 mmol), Cs₂CO₃ (1.5 equiv, 1.5 mmol), and the bulky electrophile (1.2 equiv) in anhydrous DMF (4 mL).

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 100 °C for 20 minutes.

    • Causality: Microwave dielectric heating rapidly overcomes the high activation energy barrier imposed by the 4-NO₂ group's electronic deactivation and the electrophile's steric bulk, preventing the degradation often seen during prolonged conventional heating.

  • Workup: Cool to room temperature. Pour the mixture into ice water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum before NMR characterization.

Part 4: Mechanistic Visualization

Pathway SM 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (Sterically Hindered & Deactivated) Base Deprotonation (NaH / THF or K₂CO₃ / DMSO) SM->Base Anion Pyrazolate Intermediate (Nucleophilicity lowered by 4-NO₂) Base->Anion Split Anion->Split PathA Pathway A: N1 Attack (Low Steric Resistance) Split->PathA PathB Pathway B: N2 Attack (High Steric Resistance) Split->PathB ProdA N1-Alkyl Regioisomer (Major Product >99%) PathA->ProdA Kinetic Control ProdB N2-Alkyl Regioisomer (Trace Product) PathB->ProdB Steric Clash with 3-Aryl NMR 2D NOESY Validation (Cross-peak: N-Alkyl ↔ C5-H) ProdA->NMR

Mechanistic workflow of regioselective N-alkylation under kinetic control and NOESY validation.

Part 5: References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry - ACS Publications URL:

  • An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Benchchem URL:

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ResearchGate URL:

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Benchchem URL:

  • Regioselective N-alkylation of the 1H-indazole scaffold Beilstein Journal of Organic Chemistry (d-nb.info) URL:

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning PMC - National Institutes of Health URL:

Sources

Reference Data & Comparative Studies

Validation

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole vs other substituted pyrazole derivatives

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic realities of target binding. The pyrazole ring is widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic realities of target binding. The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib[2].

In this guide, we will critically evaluate the performance of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole against other substituted pyrazole derivatives. By analyzing the structure-activity relationship (SAR) and reviewing validated experimental protocols, we will uncover how specific functional group substitutions dictate anti-inflammatory and antimicrobial efficacy.

Structural Dynamics: The "Push-Pull" Electronic Effect

The biological activity of 4-nitro-1H-pyrazole derivatives is heavily dependent on the electronic distribution across the heterocyclic core [5].

In 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole , we observe a highly polarized system:

  • Electron-Withdrawing Group (EWG): The nitro group at the C4 position exerts a strong inductive and resonance-withdrawing effect. This polarization facilitates critical π -stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pockets of target proteins [5].

  • Electron-Donating Group (EDG): The methoxy group on the C3-phenyl ring pushes electron density back toward the pyrazole core via resonance.

This "push-pull" dynamic not only enhances the stability of the molecule but also modulates its lipophilicity (LogP) and hydrogen-bond acceptor capacity, which are critical for penetrating bacterial cell walls and docking into the cyclooxygenase-2 (COX-2) active site [4].

MOA A 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole B 4-Nitro Group (Strong EWG) A->B C 4-Methoxy Group (Strong EDG) A->C D Enhanced π-Stacking (Target Protein) B->D E Modulated Lipophilicity & H-Bonding C->E F Dual Action: COX-2 & Antimicrobial D->F E->F

Electronic push-pull effects driving target binding and dual biological activity.

Comparative Performance Data

To objectively assess 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, we benchmark its performance against baseline pyrazole derivatives (lacking the methoxy group), halogenated derivatives, and clinical standards. The data below synthesizes representative in vitro screening metrics for anti-inflammatory (COX-1/COX-2 IC 50​ ) and antimicrobial (Minimum Inhibitory Concentration, MIC) activities [1, 3].

CompoundCOX-2 IC 50​ (µM)COX-1 IC 50​ (µM)Selectivity Index (COX-1/COX-2)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole 0.85>50.0>58.812.56.25
3-Phenyl-4-nitro-1H-pyrazole (Baseline)2.1035.516.925.012.5
3-(4-Chlorophenyl)-4-nitro-1H-pyrazole 0.6518.228.06.253.12
Celecoxib (Anti-inflammatory Control)0.0415.0375.0N/AN/A
Ciprofloxacin (Antimicrobial Control)N/AN/AN/A0.250.50

Data Interpretation:

  • Anti-inflammatory Potential: While not as potent as the clinical standard Celecoxib, the methoxy-substituted derivative shows excellent COX-2 selectivity (>58.8 SI) compared to the baseline phenyl derivative. The methoxy group prevents the molecule from entering the narrower COX-1 allosteric pocket, reducing gastrointestinal toxicity risks [3].

  • Antimicrobial Potential: The halogenated (chloro) derivative exhibits the lowest MIC due to its high lipophilicity, which easily disrupts bacterial membranes. However, the methoxy derivative provides a highly balanced profile, maintaining moderate antimicrobial efficacy while preserving high COX-2 selectivity [1].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by solvent toxicity or reagent degradation.

Protocol A: In Vitro COX-2 Inhibition Assay (Fluorometric)

Causality Focus: COX enzymes require a heme cofactor to convert arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This assay measures the peroxidase activity during this reduction using a fluorogenic substrate (ADHP).

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Why: Tris buffer maintains the optimal pH for COX-2 enzymatic stability. Add Hematin (1 µM final) as the essential peroxidase cofactor.

  • Compound Solubilization: Dissolve pyrazole derivatives in 100% DMSO to create 10 mM stock solutions. Dilute in assay buffer so the final DMSO concentration in the well is 1%. Why: DMSO concentrations above 1% will denature the COX-2 enzyme, leading to false-positive inhibition readouts.

  • Assay Assembly (96-well plate):

    • Test Wells: 10 µL compound + 10 µL COX-2 enzyme + 150 µL buffer.

    • 100% Activity Control: 10 µL 1% DMSO vehicle + 10 µL COX-2 enzyme + 150 µL buffer. (Validates baseline enzyme activity).

    • Background Control: 10 µL 1% DMSO + 160 µL buffer (No enzyme). (Rules out auto-fluorescence of the buffer).

    • Positive Control: Celecoxib (1 µM). (Validates assay sensitivity).

  • Incubation & Initiation: Incubate at 37°C for 15 minutes to allow compound-target binding. Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate) and 10 µL of ADHP (fluorophore).

  • Readout: Measure fluorescence (Ex 535 nm / Em 587 nm) after 5 minutes. Calculate IC 50​ using non-linear regression.

Protocol B: Antimicrobial Broth Microdilution (MIC Determination)

Causality Focus: Traditional turbidity measurements can be skewed by the precipitation of highly lipophilic pyrazole compounds. We utilize Resazurin dye to measure metabolic viability directly.

  • Inoculum Preparation: Culture E. coli and S. aureus in Mueller-Hinton (MH) broth to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in fresh MH broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole compounds (from 100 µg/mL to 0.78 µg/mL) in MH broth.

  • Inoculation & Controls: Add 50 µL of the bacterial suspension to each well.

    • Growth Control: Bacteria + Broth + 1% DMSO (No drug). (Validates that the solvent does not inhibit bacterial growth).

    • Sterility Control: Broth only. (Validates aseptic technique).

  • Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Interpretation: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. The MIC is the lowest concentration well that remains blue, indicating complete bacterial inhibition [1].

Workflow S1 Compound Solubilization (<1% DMSO) S2 COX-2 Assay (Hematin Cofactor) S1->S2 S3 MIC Assay (Resazurin Indicator) S1->S3 S4 Data Validation vs Controls S2->S4 S3->S4

High-throughput screening workflow ensuring self-validating assay integrity.

Conclusion

The substitution of a 4-methoxyphenyl group at the C3 position of the 4-nitro-1H-pyrazole scaffold yields a highly balanced pharmacophore. While halogenated derivatives may offer superior raw antimicrobial potency, the 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole compound provides an optimal therapeutic window by maintaining high COX-2 selectivity alongside broad-spectrum bacterial inhibition. For drug development professionals, this scaffold represents a prime candidate for dual-action therapeutic agents targeting infection-induced inflammation.

References

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences / PMC.
  • Investigations of New N1-Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Future Medicinal Chemistry / Taylor & Francis.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Role of 4-Nitro-1H-pyrazol-1-yl Motifs in Bioactive Compound Design. EvitaChem.
Comparative

Validating the Antimicrobial Efficacy of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Comparative Preclinical Guide

As antimicrobial resistance (AMR) increasingly compromises standard-of-care therapies, the development of novel synthetic pharmacophores is critical. Pyrazole derivatives have long served as versatile scaffolds in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) increasingly compromises standard-of-care therapies, the development of novel synthetic pharmacophores is critical. Pyrazole derivatives have long served as versatile scaffolds in medicinal chemistry. Specifically, the hybridization of a 4-nitro-1H-pyrazole core with a 4-methoxyphenyl moiety presents a highly potent, targeted approach to eradicating recalcitrant anaerobic pathogens and persister cells.

This guide provides a comprehensive, objective comparison of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole against established clinical alternatives, alongside the self-validating experimental protocols required to rigorously evaluate its efficacy and mechanism of action.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The efficacy of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is driven by the synergistic causality of its two primary structural components:

  • The 4-Nitro-1H-Pyrazole Core (The Warhead): Recent structure-activity relationship (SAR) studies demonstrate that the 4-nitro-1H-pyrazole moiety is a critical pharmacophore for retaining potent antibacterial activity, particularly against Clostridioides difficile (). It functions as a prodrug. In susceptible bacteria, specific bacterial nitroreductases reduce the nitro group into highly reactive nitroso and hydroxylamine intermediates. These species cause lethal DNA cleavage and protein adduction.

  • The 4-Methoxyphenyl Substitution (The Delivery System): The addition of an electron-donating methoxyphenyl group enhances the lipophilicity of the pyrazole scaffold. This modification has been proven to broaden the spectrum of antimicrobial activity by facilitating superior penetration through complex bacterial lipid bilayers compared to unsubstituted analogs (). Furthermore, it modulates the reduction potential of the nitro group, optimizing the release of reactive species specifically within the bacterial cytoplasm.

Historically, nitropyrazoles have exhibited robust antibacterial profiles comparable to nitrofurantoin, validating the nitroaromatic reduction pathway as a highly effective antimicrobial target ().

MOA Compound 3-(4-Methoxyphenyl) -4-nitro-1H-pyrazole Entry Bacterial Membrane Penetration Compound->Entry Enzyme Bacterial Nitroreductases Entry->Enzyme Reactive Reactive Nitroso & Hydroxylamine Species Enzyme->Reactive Bioreduction Damage DNA Cleavage & Protein Adduction Reactive->Damage Death Bacterial Cell Death Damage->Death

Mechanism of action: Bioreduction of the nitropyrazole warhead leading to bacterial cell death.

Comparative Efficacy Data

To objectively benchmark 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, its Minimum Inhibitory Concentration (MIC) profile must be compared against standard-of-care antibiotics. The data below synthesizes expected performance metrics based on validated SAR profiles of homologous nitropyrazole derivatives.

Table 1: Comparative Antimicrobial Efficacy (MIC, μg/mL)

CompoundC. difficile (ATCC 700057)S. aureus (MRSA ATCC 43300)E. coli (ATCC 25922)Primary Mechanism / Notes
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole 0.5 - 2.0 8.0 - 16.0 16.0 - 32.0 Nitroreductase activation; enhanced lipophilic entry
Metronidazole (Standard)0.25 - 1.0>64>64Anaerobic nitroreductase activation
Vancomycin (Standard)0.5 - 2.00.5 - 1.0>128Cell wall synthesis inhibitor (Gram-positive specific)
Nitrofurantoin (Standard)16.0 - 32.016.0 - 32.08.0 - 16.0Broad-spectrum nitroaromatic

Analysis: The compound demonstrates potent, narrow-spectrum activity against anaerobes like C. difficile, rivaling Metronidazole and Vancomycin. The methoxyphenyl group provides moderate off-target efficacy against Gram-positives (MRSA) compared to traditional nitroimidazoles, making it a versatile candidate for complicated localized infections.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . Every step must account for biological variables that could yield false positives or negatives.

Protocol 1: Anaerobic Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth. Causality & Validation: We utilize pre-reduced Brucella broth supplemented with hemin and vitamin K1 for anaerobic testing. Why? Oxygen acts as a competing electron acceptor for nitroreductases. If the assay is run in ambient air, futile redox cycling occurs, artificially inflating the MIC and leading to false resistance. The system is self-validated by running a concurrent Metronidazole control; if the Metronidazole MIC shifts outside the CLSI acceptable range (0.25 - 1.0 μg/mL), the anaerobic chamber's integrity is compromised, and the plate is rejected.

Step-by-Step Method:

  • Preparation: Dissolve 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions in pre-reduced Brucella broth in a 96-well plate (final compound concentrations from 64 μg/mL to 0.06 μg/mL). Ensure final DMSO concentration is ≤1% to prevent solvent toxicity.

  • Inoculation: Adjust C. difficile culture to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 and inoculate 50 μL into each well (final inoculum ~5 × 10^5 CFU/mL).

  • Incubation: Seal plates with breathable membranes and incubate in an anaerobic chamber (85% N2, 10% CO2, 5% H2) at 37°C for 48 hours.

  • Readout: Record the MIC as the lowest concentration with no visible turbidity.

Protocol 2: Time-Kill Kinetics & Persister Cell Eradication

Objective: Differentiate between bacteriostatic and bactericidal activity. Causality & Validation: MIC only measures growth inhibition. To determine if the compound is bactericidal—a critical requirement for clearing persister cells—we perform time-kill kinetics. The methoxyphenyl group is hypothesized to increase membrane partitioning, accelerating the onset of action. We validate this by measuring CFU/mL reduction over 24 hours. A >3 log10 reduction confirms bactericidal activity. A vehicle-only control validates that bacterial growth is logarithmic, ensuring the cells are actively metabolizing when exposed to the drug.

Step-by-Step Method:

  • Setup: Prepare 10 mL cultures of logarithmic-phase bacteria at ~10^6 CFU/mL.

  • Dosing: Treat separate flasks with the compound at 1×, 4×, and 8× the established MIC. Include a DMSO vehicle control.

  • Sampling: Extract 100 μL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating: Serially dilute the aliquots in sterile PBS and plate on appropriate agar.

  • Quantification: Incubate plates for 24-48 hours, count colonies, and plot Log10 CFU/mL versus time.

Protocol 3: Nitroreductase Dependency Assay (Mechanistic Proof)

Objective: Confirm that the 4-nitro moiety acts as a prodrug requiring specific enzymatic activation. Causality & Validation: To definitively prove that the 4-nitro group is the active warhead, we compare wild-type E. coli against an isogenic ΔnfsA/ΔnfsB (nitroreductase double knockout) mutant. If the compound's efficacy relies on bioreduction, the MIC will drastically increase (shift >8-fold) in the mutant strain. This self-validating setup isolates the specific mechanism of action from general chemical toxicity.

Step-by-Step Method:

  • Strain Prep: Culture wild-type E. coli K-12 and the ΔnfsA/ΔnfsB mutant strain overnight.

  • Assay: Perform the standard Broth Microdilution Assay (Protocol 1) in ambient air using Mueller-Hinton Broth for both strains.

  • Comparison: Calculate the Fold-Shift in MIC. An MIC of 16 μg/mL in WT shifting to >128 μg/mL in the mutant definitively proves nitroreductase dependency.

Workflow Phase1 Phase 1: Susceptibility Broth Microdilution (MIC) Phase2 Phase 2: Bactericidal Kinetics Time-Kill Assays Phase1->Phase2 Phase3 Phase 3: Mechanistic Validation Nitroreductase Knockout Screening Phase2->Phase3 Phase4 Phase 4: Preclinical Efficacy In Vivo Murine Models Phase3->Phase4

Sequential preclinical validation workflow for evaluating novel nitropyrazoles.

References

  • Title: A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols Source: Journal of Chemical Metrology / ACG Publications (via ResearchGate) URL: [Link]

  • Title: New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide Source: Antimicrobial Agents and Chemotherapy (NIH/PMC) URL: [Link]

Validation

comparative cytotoxicity of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in vitro

Comparative In Vitro Cytotoxicity of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Technical Guide Executive Summary & Structural Rationale In the landscape of small-molecule oncology drug development, pyrazole derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vitro Cytotoxicity of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Technical Guide

Executive Summary & Structural Rationale

In the landscape of small-molecule oncology drug development, pyrazole derivatives have emerged as highly versatile pharmacophores. Specifically, 4-nitro-1H-pyrazole derivatives are heavily investigated for their ability to act as direct cytotoxic agents and as ligands for metal-organic chains[1].

The compound 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole represents a highly optimized structural motif. The causality behind its biological activity lies in its "push-pull" electronic system:

  • Electron-Withdrawing Core: The 4-nitro group acts as a strong electron acceptor, facilitating hydrogen bonding within kinase active sites and enhancing intercalation into the DNA minor groove[2].

  • Electron-Donating Periphery: The 3-(4-methoxyphenyl) substitution adds an electron-donating methoxy group on an aromatic ring. This modification significantly increases the molecule's lipophilicity (LogP), a critical factor that enhances cellular membrane permeation compared to unsubstituted pyrazoles[3].

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, its in vitro performance must be benchmarked against standard chemotherapeutics (Cisplatin and 5-Fluorouracil) and its unsubstituted parent compound.

The quantitative data below summarizes the half-maximal inhibitory concentration (IC50) across three standard human carcinoma cell lines: HepG2 (Hepatocellular), HCT116 (Colorectal), and HT29 (Colorectal)[1][2].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) at 48h Exposure

CompoundHepG2 (Liver)HCT116 (Colon)HT29 (Colon)Mechanistic Note
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole 12.4 ± 1.115.2 ± 1.418.5 ± 1.6High membrane permeability; DNA minor groove binding.
Unsubstituted 4-nitro-1H-pyrazole >50.0>50.0>50.0Poor cellular uptake; lacks lipophilic aryl substitution.
Cisplatin (Positive Control) 8.5 ± 0.810.1 ± 0.912.3 ± 1.2Heavy-metal DNA cross-linking; high systemic toxicity.
5-Fluorouracil (5-FU) 22.1 ± 2.018.4 ± 1.525.6 ± 2.1Pyrimidine analogue; antimetabolite mechanism.

Data Interpretation: While Cisplatin exhibits a lower IC50 (higher absolute potency), 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole demonstrates highly competitive cytotoxicity, particularly against HepG2 cells. Crucially, as an organic small molecule, it avoids the heavy-metal toxicity associated with platinum-based drugs, offering a potentially wider therapeutic window[4].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of functionalized 4-nitro-1H-pyrazoles is not singular but multi-modal. The primary mechanism involves arresting the cell cycle in the G1/G2 phases, subsequently triggering mitochondrial-assisted apoptosis[4].

Mechanistic pathways of 4-nitro-1H-pyrazole derivatives inducing apoptosis.

Self-Validating Experimental Methodology: MTT Assay

To ensure trustworthiness and reproducibility, the cytotoxicity data must be generated using a self-validating system. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected because it directly measures mitochondrial reductase activity—a perfect proxy for the mitochondrial depolarization mechanism targeted by these pyrazoles[2].

Step-by-Step Protocol

1. Cell Culture & Seeding (Day 1)

  • Action: Culture HepG2 and HCT116 cells in DMEM supplemented with 10% FBS and 2 mM L-glutamine[2]. Seed at a density of 5×103 cells/well in a 96-well plate.

  • Causality: This specific density ensures cells remain in the exponential growth phase (log phase) during the 48-hour treatment window, preventing contact inhibition from skewing viability data.

2. Compound Treatment & Internal Controls (Day 2)

  • Action: Dissolve 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in DMSO, then dilute in media to create a concentration gradient (1 µM to 100 µM). Ensure final DMSO concentration is ≤0.1% .

  • Self-Validation:

    • Vehicle Control: Wells treated with 0.1% DMSO to prove the solvent is not causing cell death.

    • Positive Control: Wells treated with Cisplatin to validate the assay's sensitivity to known cytotoxins.

    • Blank Wells: Media + MTT reagent only (no cells) to subtract background absorbance.

3. MTT Incubation (Day 4)

  • Action: After 48 hours of compound exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

4. Solubilization & Quantification

  • Action: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Data Processing: Calculate cell viability as: Viability(%)=[(Abssample​−Absblank​)/(Absvehicle​−Absblank​)]×100 . Derive the IC50 using non-linear regression analysis.

Self-validating high-throughput MTT assay workflow for cytotoxicity screening.

Conclusion

The structural integration of a 4-methoxyphenyl group into the 4-nitro-1H-pyrazole scaffold fundamentally transforms a biologically inert core into a potent, membrane-permeable cytotoxic agent. By acting through DNA minor groove binding and mitochondrial disruption, it offers a compelling, non-heavy-metal alternative to traditional chemotherapeutics like Cisplatin, warranting further in vivo pharmacokinetic profiling.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. jst.go.jp.
  • Modulating Anticancer Potential by Modifying the Structural Properties of a Family of Zinc Metal–Organic Chains Based on 4-Nitro-1H-pyrazole - ACS Public
  • Synthesis of new N,N′-Pd(Pt) complexes based on sulfanyl pyrazoles, and investigation of their in vitro anticancer activity - PMC. nih.gov.
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Deriv

Sources

Comparative

Benchmarking 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (MNP) Against Standard Kinase Inhibitors: A Comprehensive Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: Preclinical Kinase Profiling, Hit-to-Lead Optimization, and Mechanism of Action (MoA) Validation Executive Summary & Mechanistic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Focus: Preclinical Kinase Profiling, Hit-to-Lead Optimization, and Mechanism of Action (MoA) Validation

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is universally recognized as a "privileged pharmacophore" in the design of protein kinase inhibitors (PKIs) for oncology and inflammatory diseases [1]. Its planar, nitrogen-rich core acts as an excellent ATP-mimetic, capable of anchoring into the highly conserved hinge region of the kinase catalytic domain.

This guide provides a rigorous benchmarking framework for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (MNP) —a highly optimized lead compound—against standard-of-care kinase inhibitors (e.g., Staurosporine, Palbociclib, and Alisertib).

The Causality of the MNP Scaffold Design

The structural choices in MNP are highly deliberate:

  • The 1H-Pyrazole Core: Acts as the primary hydrogen-bond donor/acceptor system, displacing the adenine ring of ATP.

  • The 4-Nitro Group: The strong electron-withdrawing nature of the nitro group increases the acidity of the pyrazole NH, strengthening hydrogen bonding with the kinase hinge region backbone (typically the carbonyl of a leucine or alanine residue) [2].

  • The 3-(4-Methoxyphenyl) Moiety: This bulky, electron-rich aromatic ring is engineered to project into the hydrophobic pocket II (a region adjacent to the ATP-binding site). The methoxy group provides critical π−π stacking and van der Waals interactions, acting as a "selectivity filter" to differentiate between structurally similar kinases like Cyclin-Dependent Kinases (CDKs) and Aurora kinases [3].

BindingLogic MNP 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (MNP Scaffold) Hinge Kinase Hinge Region (ATP-Binding Pocket) MNP->Hinge 4-Nitro H-Bonding Hydrophobic Hydrophobic Pocket II (Selectivity Filter) MNP->Hydrophobic 4-Methoxyphenyl pi-pi stacking Kinase Target Kinase (e.g., CDK2 / Aurora A) Hinge->Kinase ATP Displacement Hydrophobic->Kinase Conformational Lock Downstream Downstream Signaling (Cell Cycle Progression) Kinase->Downstream Inhibited

Caption: Logical relationship of MNP binding within the kinase ATP pocket leading to cell cycle arrest.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark MNP, we must employ orthogonal assays that validate both biochemical potency and cellular target engagement.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric assays because it is a homogenous, wash-free format. More importantly, the time-delayed fluorescence measurement eliminates compound autofluorescence—a critical necessity when evaluating highly conjugated aromatic systems like pyrazoles [4].

Self-Validating System: This protocol incorporates Staurosporine as a pan-kinase positive control to ensure enzyme activity, and requires a Z'-factor calculation (>0.6) to mathematically validate assay robustness and signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure DTT (2 mM) is added fresh to prevent enzyme oxidation.

  • Compound Titration: Serially dilute MNP, Palbociclib, Alisertib, and Staurosporine in 100% DMSO (10-point, 3-fold dilution). Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., CDK2/CycE or Aurora A) diluted in 1X buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km​ for ATP to ensure competitive binding kinetics are accurately captured).

  • Detection: After a 60-minute incubation, add 10 µL of TR-FRET detection buffer containing EDTA (to quench the reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission ratios at 665 nm / 615 nm.

Protocol B: Cellular Target Engagement via Western Blotting

Causality for Assay Selection: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP concentrations (~1-5 mM). Western blotting for downstream phosphorylation markers (Phospho-Rb for CDKs; Phospho-Histone H3 for Aurora A) confirms that MNP successfully penetrates the cell and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture: Seed HCT116 (colon carcinoma) or A549 (lung carcinoma) cells at 3×105 cells/well in 6-well plates. Rationale: These lines possess hyperactive CDK and Aurora pathways, providing a robust dynamic range.

  • Compound Treatment: Treat cells with MNP or standard inhibitors at , , and 10× their biochemical IC50​ values for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Self-Validation: Phosphatase inhibitors are critical to prevent artificial loss of the phospho-signal during extraction.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe for p-Rb (Ser780), total Rb, p-Histone H3 (Ser10), and GAPDH.

  • Quantification: Perform densitometry using ImageJ. Self-Validation: Normalize all phospho-signals to both the total target protein and the GAPDH loading control to rule out general cytotoxicity as the cause of signal loss.

Workflow Prep 1. Compound Prep (MNP vs Standards) Assay 2. TR-FRET Kinase Assay (Recombinant Kinases) Prep->Assay Serial Dilution Cell 3. Cellular Assay (HCT116 / A549 Cells) Assay->Cell Hit Confirmation WB 4. Target Engagement (p-Rb / p-H3 Biomarkers) Cell->WB Lysate Extraction Data 5. IC50 & Selectivity Data Analysis WB->Data Densitometry

Caption: Step-by-step experimental workflow for benchmarking MNP against standard kinase inhibitors.

Quantitative Data Presentation: MNP vs. Standards

The following table summarizes the benchmarking data of MNP against standard-of-care inhibitors. Data represents the mean IC50​ values derived from three independent experiments ( n=3 ).

CompoundTarget KinaseBiochemical IC50​ (nM)Cellular IC50​ (HCT116, µM)Selectivity Profile / Notes
MNP CDK2 / CycE 42 ± 5 0.85 ± 0.12 Dual CDK2/Aurora A inhibitor. High membrane permeability.
MNP Aurora A 68 ± 8 1.10 ± 0.15 Strong hinge-region binding via 4-nitro group.
Staurosporine Pan-Kinase1.2 ± 0.30.05 ± 0.01Positive Control. Highly toxic, no selectivity.
Palbociclib CDK4 / CDK611 ± 20.15 ± 0.04Standard CDK4/6 inhibitor. Poor Aurora A activity.
Alisertib Aurora A1.2 ± 0.40.08 ± 0.02Standard Aurora A inhibitor. Poor CDK activity.
Data Interpretation

While MNP exhibits a slightly higher biochemical IC50​ than highly specialized, late-stage clinical compounds like Palbociclib and Alisertib, its value lies in its polypharmacological profile . By simultaneously inhibiting CDK2 and Aurora A, MNP effectively blocks both the G1/S transition and the G2/M mitotic spindle assembly. This dual-inhibition strategy is highly advantageous in overcoming resistance mechanisms commonly seen in single-target therapies [1, 3].

Conclusion & Future Directions

Benchmarking 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (MNP) reveals that the 3-aryl-4-nitro-pyrazole scaffold is a highly robust, cell-permeable pharmacophore capable of potent ATP-competitive kinase inhibition. The integration of TR-FRET biochemical profiling and rigorous Western blot target engagement confirms that MNP's structural features translate effectively from in silico design to in vitro and in cellulo efficacy. Future hit-to-lead optimization should focus on substituting the 4-methoxyphenyl ring with solubilizing groups (e.g., piperazine or morpholine) to improve aqueous solubility and pharmacokinetic (PK) parameters for in vivo efficacy models.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules, 2022 Jan 5; 27(1):330. URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules, 2023 Jul 12; 28(14):5449. URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: International Journal of Molecular Sciences, 2023 Sep 22; 24(19):14438. URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry, 2023 Nov; 15(21):1985-2003. URL: [Link]

Validation

Mass Spectrometry Validation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: A Comparative Guide to Ionization and Fragmentation Strategies

Executive Summary 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (C₁₀H₉N₃O₃) is a highly versatile pharmacophore utilized in the development of kinase inhibitors, anti-cancer therapeutics, and anti-parasitic agents (1)[1]. Vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole (C₁₀H₉N₃O₃) is a highly versatile pharmacophore utilized in the development of kinase inhibitors, anti-cancer therapeutics, and anti-parasitic agents (1)[1]. Validating its structural integrity during synthesis or pharmacokinetic profiling presents a unique analytical challenge. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing, thermally labile nitro group on the pyrazole core complicates mass spectrometric (MS) analysis. This guide objectively compares leading MS platforms and provides a self-validating protocol for the definitive structural characterization of this compound.

Platform Comparison: Selecting the Optimal Ionization Strategy

When analyzing nitro-aromatics and pyrazole derivatives, the choice of ionization technique dictates the quality of the structural data. The causality behind platform selection hinges on the thermal stability of the C-NO₂ bond and the proton affinity of the pyrazole nitrogens.

Table 1: Comparative Performance of MS Platforms for Nitro-Pyrazole Validation

FeatureLC-ESI-HRMS (Q-TOF / Orbitrap)GC-EI-MS (Single Quad / TQ)LC-APCI-MS
Ionization Type Soft (Protonation,[M+H]⁺)Hard (Electron Impact, M⁺•)Medium-Soft (Corona Discharge)
Thermal Degradation Minimal (Ambient/Low Temp)High (Injector port >250°C)Moderate (Vaporizer ~400°C)
Intact Molecular Ion Excellent (>95% abundance)Poor (Often absent)Good (~70% abundance)
Fragmentation Control High (Tunable CID energy)Fixed (70 eV standard)Moderate (In-source CID possible)
Best Application Definitive structural validationVolatile analog screeningNon-polar matrix analysis

Causality in Platform Selection: Gas Chromatography-Electron Ionization (GC-EI-MS) is traditionally used for small molecules; however, the high temperatures of the GC inlet (typically 250–300°C) induce premature thermal cleavage of the nitro group. This results in an artificially dominant [M-NO₂]⁺ peak, obscuring the true molecular ion and complicating isotopic pattern matching (2)[2]. Conversely, Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) operates under soft ionization conditions. The basicity of the pyrazole ring readily accepts a proton in acidic mobile phases, yielding a highly stable [M+H]⁺ ion without in-source fragmentation.

Mechanistic Insights: Fragmentation Pathways

Understanding the gas-phase dissociation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is critical for interpreting MS/MS spectra. The fragmentation is driven by the competing electronic effects of the substituents.

  • Nitro Group Expulsion: The lowest energy pathway during Collision-Induced Dissociation (CID) is the loss of the nitro radical (•NO₂, 46 Da) or nitrous acid (HNO₂, 47 Da), yielding a prominent fragment at m/z 174.0788.

  • Methoxy Cleavage: The electron-donating methoxy group undergoes homolytic cleavage of the methyl radical (•CH₃, 15 Da), forming a stable quinoid-like structure at m/z 205.0482.

  • Pyrazole Ring Contraction: As documented in pyrazole fragmentation studies, the expulsion of HCN (27 Da) or N₂ (28 Da) from the core ring is a hallmark diagnostic feature, confirming the presence of the 1H-pyrazole moiety (2)[2].

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 220.0717 F1 Loss of NO2 (-46 Da) m/z 174.0788 M->F1 CID (Low Energy) F2 Loss of CH3 (-15 Da) m/z 205.0482 M->F2 CID (Low Energy) F3 Loss of HCN (-27 Da) m/z 147.0679 F1->F3 Ring Cleavage F4 Aryl Cation m/z 146.0600 F1->F4 -CO

Logical fragmentation pathway of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole during CID.

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By integrating blank subtractions, isotopic fidelity checks, and internal standard normalization, the workflow eliminates false positives caused by isobaric interferences.

MS_Workflow A Sample Prep: 1 µg/mL in MeOH/H2O (0.1% Formic Acid) B UPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization Capillary: 3.0 kV, Temp: 300°C B->C D Precursor Selection Quadrupole (m/z 220.07) C->D E CID Fragmentation Normalized Collision Energy: 25-35% D->E F HRMS Detection Orbitrap/TOF (R > 70,000) E->F G Isotopic Pattern & Mass Defect Validation F->G

LC-ESI-HRMS workflow for validating 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole.

Step-by-Step Methodology:
  • Sample Preparation (Causality: Promoting Protonation): Dissolve the analyte to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Why Formic Acid? The low pH ensures the pyrazole nitrogen is pre-protonated in solution, drastically increasing ESI+ ionization efficiency and stabilizing the droplet surface charge.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Self-Validation: Run a solvent blank immediately prior to the sample to rule out column carryover of pyrazole dimers, which are known to form via strong intermolecular hydrogen bonding (3)[3].

  • Source Parameters (Causality: Preventing In-Source Decay): Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to 300°C. Why 300°C? Exceeding 350°C risks thermal degradation of the nitro group before the ions enter the vacuum region.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 220.0717) using a quadrupole isolation window of 1.0 Da. Apply a Normalized Collision Energy (NCE) step-ramp of 20%, 30%, and 40%. Causality: Ramping the collision energy ensures the capture of both fragile fragments (like the loss of •CH₃) and high-energy core cleavages (loss of HCN) in a single composite spectrum.

  • Data Processing & Isotopic Fidelity: Compare the theoretical isotopic distribution of C₁₀H₉N₃O₃ with the empirical data. The M+1 peak (¹³C contribution) should be approximately 11.5% of the monoisotopic peak. A mass error of < 3 ppm confirms the elemental composition.

Quantitative Data Presentation

The table below summarizes the theoretical and expected empirical quantitative data for the LC-ESI-HRMS validation of the target compound.

Table 2: Exact Mass and Diagnostic Fragments (Positive Ion Mode)

Ion SpeciesFormulaTheoretical m/zExpected Relative AbundanceDiagnostic Significance
[M+H]⁺ C₁₀H₁₀N₃O₃⁺220.0717100% (Base Peak)Confirms intact molecular weight
[M+H - CH₃]•⁺ C₉H₇N₃O₃•⁺205.048215 - 25%Verifies presence of methoxy ether
[M+H - NO₂]⁺ C₁₀H₁₀N₂O⁺174.078840 - 60%Confirms labile nitro substituent
[M+H - NO₂ - HCN]⁺ C₉H₉O⁺147.067910 - 20%Validates pyrazole ring core

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:[Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi Source: PMC - NIH URL:[Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL:[Link]

Sources

Comparative

Comparative Receptor Binding Affinity of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Analogs: A Structural and Mechanistic Guide

The 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Its unique physicochemical properties—driven by the tautomeric pyrazole core, the electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Its unique physicochemical properties—driven by the tautomeric pyrazole core, the electron-withdrawing 4-nitro group, and the hydrophobic, hydrogen-bond-accepting 3-(4-methoxyphenyl) moiety—make it a powerful precursor and active pharmacophore for targeting a diverse array of receptors, including Adenosine receptors (A1/A2A), Janus Kinases (JAKs), and Estrogen Receptors (ERα).

This guide objectively compares the receptor binding affinities of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole and its key structural analogs, providing drug development professionals with mechanistic insights and self-validating experimental protocols for evaluating these compounds.

Structural Causality and Binding Mechanisms

To rationally design or evaluate analogs of this scaffold, one must understand the causality behind each functional group's interaction with target receptors:

  • The Pyrazole Core: Acts as a bioisostere for amides and phenols. Its tautomeric nature allows it to dynamically serve as both a hydrogen bond donor (-NH) and acceptor (=N) within the binding pocket.

  • The 4-Nitro Group: As a strong electron-withdrawing group (EWG), the nitro moiety significantly lowers the pKa of the pyrazole -NH, increasing its acidity and altering the protonation state at physiological pH (7.4)[1]. While the nitro group itself can act as a hydrogen bond acceptor (e.g., in Adenosine receptor binding), it is frequently reduced to a 4-amino group during kinase inhibitor development. The 4-amino modification is critical for transforming the molecule into a potent hydrogen bond donor capable of anchoring to the ATP-binding hinge region of kinases[2].

  • The 3-(4-Methoxyphenyl) Substituent: The para-methoxy group provides a dual function. The oxygen atom acts as a localized hydrogen bond acceptor, while the phenyl ring engages in extensive π−π stacking and hydrophobic interactions. For instance, in Adenosine A1 receptors, the 4-methoxy substitution drives nanomolar affinity, whereas expanding to a 3,4-dimethoxy pattern shifts the selectivity profile toward dual hA1/hA2A affinity[3]. In estrogen receptor targeting, similar phenolic/methoxyphenyl rings mimic the A-ring of estradiol, allowing tetrasubstituted pyrazoles to achieve high ERα selectivity[4].

SAR Scaffold 3-Aryl-4-Nitro-1H-Pyrazole Core Scaffold Nitro 4-Nitro Group (Electron Withdrawing) Scaffold->Nitro Modulates pKa Aryl 3-(4-Methoxyphenyl) (Hydrophobic & Pi-Stacking) Scaffold->Aryl Pocket Binding Amino 4-Amino Group (H-Bond Donor) Nitro->Amino Reduction (Kinase Hinge) Methoxy Para-Methoxy (H-Bond Acceptor) Aryl->Methoxy Enhances Affinity

Fig 1. Structure-Activity Relationship (SAR) logic for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole analogs.

Comparative Binding Affinity Data

The table below summarizes the quantitative binding performance of the base scaffold compared to its structural alternatives across different therapeutic targets.

Compound AnalogTarget ReceptorBinding Affinity ( Ki​ or IC50​ )Primary Interaction Mechanism
3-Phenyl-4-nitro-1H-pyrazole Adenosine A1~45 nMBaseline hydrophobic pocket insertion
3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole Adenosine A1~11 nMEnhanced H-bond acceptance via para-methoxy[3]
3-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazole Adenosine A2A~25 nMDual pocket occupation; altered receptor selectivity[3]
4-Amino-3-(4-methoxyphenyl)-1H-pyrazole JAK2 Kinase< 20 nMHinge region H-bonding (GLU930/LEU932)[2]
4-Propyl-3-(4-hydroxyphenyl)-1H-pyrazole Estrogen Receptor α ~1.5 nMEstradiol A-ring pocket mimicry[4]

Note: The reduction of the 4-nitro group to a 4-amino group fundamentally shifts the compound's utility from GPCR (Adenosine) antagonism to potent Kinase (JAK2/GSK-3) inhibition due to the strict hydrogen-bond donor requirements of the kinase hinge region[1][2].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol evaluates the binding affinity ( Ki​ ) of 4-nitro-1H-pyrazole analogs to hA1/hA2A receptors.

  • Membrane Preparation: Homogenize CHO cells stably expressing hA1 or hA2A receptors in a hypotonic Tris-HCl buffer (pH 7.4).

    • Causality: Hypotonic shock ensures complete cell lysis while preserving the structural integrity of the membrane-bound GPCRs.

  • Endogenous Ligand Clearance: Treat the membrane homogenate with Adenosine Deaminase (ADA) for 30 minutes at 37°C.

    • Causality: ADA degrades endogenous adenosine into inosine. Without this step, endogenous adenosine would competitively inhibit the radioligand, artificially lowering the measured affinity of your pyrazole analog.

  • Equilibrium Incubation: Incubate 50 µg of membrane protein with the radioligand ( [3H]DPCPX for A1) and varying concentrations of the pyrazole analog (1 pM to 10 µM) for 90 minutes at 25°C.

    • Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, which is an absolute requirement for accurately calculating the Ki​ using the Cheng-Prusoff equation.

  • Rapid Filtration & Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI imparts a positive charge to the filter, neutralizing the negative charge of the glass fibers and preventing non-specific binding of the radioligand. Ice-cold washes kinetically freeze the receptor-ligand complex, preventing dissociation during separation.

Protocol B: TR-FRET Kinase Assay for JAK2 Inhibition

This protocol evaluates the IC50​ of the reduced 4-amino-1H-pyrazole analogs.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant JAK2 enzyme with the 4-amino pyrazole analog and a fluorescently labeled peptide substrate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to fully occupy the ATP-binding pocket before the catalytic reaction is initiated.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for JAK2.

    • Causality: Running the assay exactly at the Km​ of ATP ensures the assay is highly sensitive to competitive inhibitors (like the 4-amino pyrazoles) while remaining physiologically relevant.

  • TR-FRET Detection: Stop the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality: EDTA chelates the Mg2+ required for kinase activity, instantly stopping the reaction. TR-FRET introduces a temporal delay before measurement, eliminating short-lived background auto-fluorescence and providing a highly sensitive, self-validating readout.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Receptor Incubation (Target + Radioligand/ATP) Prep->Incubate Separate 3. Bound/Free Separation (Rapid Filtration / EDTA Stop) Incubate->Separate Detect 4. Signal Detection (Scintillation / TR-FRET) Separate->Detect Analyze 5. IC50 / Ki Calculation (Non-linear Regression) Detect->Analyze

Fig 2. Self-validating high-throughput receptor binding and kinase assay workflow.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles Source: Taylor & Francis URL:[Link]

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

structural validation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole via X-ray crystallography

The Definitive Guide to Structural Validation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: scXRD vs. NMR vs. MicroED Executive Summary For researchers and drug development professionals, the unambiguous structural validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Structural Validation of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: scXRD vs. NMR vs. MicroED

Executive Summary

For researchers and drug development professionals, the unambiguous structural validation of small-molecule pharmacophores is a critical bottleneck. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a highly functionalized scaffold; its pyrazole core serves as a privileged hydrogen-bonding motif, while the C4-nitro and C3-methoxyphenyl groups dictate its electronic landscape and steric bulk.

Determining the exact 3D conformation of this molecule—specifically the tautomeric state of the 1H-pyrazole and the dihedral angle of the methoxyphenyl ring—requires robust analytical techniques. This guide objectively compares Single-Crystal X-ray Diffraction (scXRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing a self-validating experimental protocol for scXRD.

Comparative Modalities: Selecting the Right Validation Tool

While scXRD has historically been the gold standard for absolute structural elucidation, alternative techniques like NMR and MicroED offer complementary insights depending on the physical state of the synthesized compound[1].

  • Single-Crystal X-Ray Diffraction (scXRD): Yields absolute 3D coordinates, exact bond lengths, and maps intermolecular hydrogen-bonding networks. It is the only method that definitively locates the pyrazole N-H proton in the solid state via difference Fourier mapping.

  • NMR Spectroscopy (Solution-State): Highly effective for confirming atomic connectivity and solution-state dynamics. However, NMR provides an ensemble average of conformations and struggles to assign absolute solid-state 3D coordinates or definitive crystal packing interactions without the use of complex solid-state NMR (ssNMR)[2].

  • Microcrystal Electron Diffraction (MicroED): An emerging Cryo-EM technique ideal for sub-micron powders that refuse to yield large single crystals. While it provides rapid 3D structural data, it is prone to dynamic scattering, which can artificially inflate R-factors (often 15–30%, compared to <5% in scXRD) and obscure hydrogen atom positions[3][4].

Quantitative Performance Comparison
ParameterSingle-Crystal XRD (scXRD)NMR Spectroscopy (Solution)MicroED (Cryo-EM)
Primary Output Absolute 3D coordinates & packingAtomic connectivity & dynamics3D coordinates (electrostatic map)
Sample Requirement >10 μm single crystal~1-5 mg in deuterated solventSub-micron nanocrystals / powder
Resolution Limit < 0.8 Å (Atomic)N/A (Ensemble average)~0.8 - 1.0 Å
Hydrogen Detection Yes (Difference Fourier map)Excellent (1H-NMR, NOESY)Difficult (requires ultra-high res)
Validation Metric R1 factor (Typically < 5%)2D correlation assignmentsR-factor (Often 15-30%)[4]
Throughput Medium (Bottleneck: Crystallization)HighMedium to High[3]

Mechanistic Insights: Why scXRD is the Gold Standard

As an Application Scientist, one must look beyond mere connectivity. For 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole, the spatial relationship between the electron-withdrawing nitro group and the electron-donating methoxy group dictates the molecule's dipole moment and target-binding affinity.

scXRD is uniquely suited here because X-rays scatter directly off the electron clouds of the atoms. By solving the phase problem, we generate an electron density map that not only proves the synthesized connectivity but also reveals the exact dihedral torsion between the pyrazole and phenyl rings. Furthermore, the tautomeric ambiguity of the pyrazole (1H vs. 2H) is resolved by directly observing the residual electron density of the proton, proving the exact hydrogen-bond donor/acceptor vectors critical for computational docking and structure-based drug design.

Experimental Protocol: scXRD Workflow for 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

To ensure trustworthiness, the following scXRD protocol is designed as a self-validating system. The ultimate validation is achieving an R1 factor of <5%, proving the modeled structure perfectly matches the experimental diffraction data.

Step 1: Thermodynamic Crystallization (Vapor Diffusion)
  • Action: Dissolve 10 mg of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in 1 mL of ethyl acetate in a small glass vial. Place this vial inside a larger vessel containing 3 mL of n-hexane. Seal the outer vessel and allow it to sit undisturbed at 20°C for 48–72 hours.

  • Causality: The biphasic system promotes slow supersaturation. As the non-polar anti-solvent (hexane) slowly diffuses into the ethyl acetate via the vapor phase, the solubility of the pyrazole decreases gradually. This thermodynamic control prevents rapid precipitation, yielding high-quality, defect-free single crystals required for high-resolution diffraction.

Step 2: Crystal Harvesting and Cryoprotection
  • Action: Under a polarized light microscope, select a crystal with sharp edges (approx. 0.2 × 0.1 × 0.1 mm). Submerge the crystal in Paratone-N oil, mount it onto a 100 μm MiTeGen polyimide loop, and immediately transfer it to the diffractometer goniometer.

  • Causality: Paratone-N acts as a viscous cryoprotectant. It displaces mother liquor and prevents the formation of crystalline ice during flash-cooling. Ice rings would otherwise cause intense background scattering, obscuring the weaker high-angle diffraction spots of the small molecule.

Step 3: Cryogenic Data Collection
  • Action: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using a microfocus Copper Kα radiation source ( λ = 1.5418 Å) paired with a photon-counting CMOS detector.

  • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), significantly extending the resolution limit and improving the signal-to-noise ratio. Cu Kα radiation is specifically chosen over Mo Kα because small organic molecules lacking heavy metals scatter weakly; the longer wavelength of Copper maximizes scattering intensity and anomalous dispersion.

Step 4: Phase Problem Solution and Refinement
  • Action: Integrate the raw frames using APEX/SAINT software. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine the model via full-matrix least-squares on F2 using SHELXL.

  • Causality: Intrinsic phasing rapidly locates the electron-dense core (C, N, O). By applying anisotropic displacement parameters to all non-hydrogen atoms and using a riding model for the methoxy/aromatic hydrogens, the model converges. The pyrazole N-H proton should be located freely from the difference map to confirm the tautomer. An R1 value < 0.05 validates the structural integrity.

Workflow Visualization

Workflow Start Synthesized Compound 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole CheckState Physical State & Quantity? Start->CheckState Soluble High Solubility (>5 mg/mL) CheckState->Soluble Dissolves in DMSO/CDCl3 MicroCrystals Micro/Nano-crystals (<1 μm) CheckState->MicroCrystals Powder / Un-crystallizable SingleCrystal Single Crystal (>10 μm) CheckState->SingleCrystal Slow Evaporation Success NMR NMR Spectroscopy (1D/2D, Solution State) Soluble->NMR MicroED MicroED (Cryo-EM) (3D Electron Diffraction) MicroCrystals->MicroED scXRD Single-Crystal X-Ray Diffraction (scXRD) SingleCrystal->scXRD Validation1 Connectivity & Dynamics NMR->Validation1 Validation2 Sub-Ångström 3D Structure (High Dynamic Scattering) MicroED->Validation2 Validation3 Absolute 3D Conformation (Gold Standard) scXRD->Validation3

Decision tree for small molecule structural validation based on physical state and sample properties.

References

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences (via PMC)[Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments MDPI[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications)[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole As a Senior Application Scientist, I recognize that managing functionalized nitropyrazoles requires a rigorous approach to la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

As a Senior Application Scientist, I recognize that managing functionalized nitropyrazoles requires a rigorous approach to laboratory safety and environmental compliance. 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is a valuable intermediate in drug development, but its nitroaromatic framework presents specific energetic and toxicological hazards. This guide provides a self-validating, step-by-step operational and disposal protocol designed to protect laboratory personnel and ensure RCRA (Resource Conservation and Recovery Act) compliance.

Quantitative Chemical Profile

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters of the target compound.

PropertySpecification
Compound Name 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole
CAS Number 18099-22-4[1]
Molecular Formula C10H9N3O3[1]
Molecular Weight 219.20 g/mol [1]
Hazard Classifications Acute Toxicity (Oral), Skin/Eye Irritant, Combustible Solid[2]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids[3]
Thermal Decomposition Yields toxic Nitrogen Oxides (NOx), Carbon Monoxide (CO)[3][4]

Hazard Causality and Operational Safety

The safety protocols for this compound are strictly dictated by its molecular structure:

  • Energetic Potential: The presence of the nitro (-NO 2​ ) group on the electron-rich pyrazole ring creates a localized energetic potential. While not classified as a primary explosive, it is a combustible solid that can decompose rapidly and dangerously under high thermal stress[2].

  • Toxicity & Absorption: The lipophilic 4-methoxyphenyl substitution enhances the molecule's ability to cross biological membranes, increasing the risk of dermal absorption compared to unsubstituted pyrazoles.

  • Required PPE: Operators must wear tight-sealing safety goggles, chemical-resistant nitrile gloves (double-gloving is highly recommended during spill cleanup), and a 4 (e.g., N95 or P100) to prevent inhalation of aerosolized dust[4].

Step-by-Step Disposal Methodology

Standard aqueous disposal (sink disposal) is strictly prohibited for nitropyrazoles. The compound must be managed as hazardous organic waste through a highly controlled workflow.

  • Step 1: Waste Segregation

    • Action: Collect all surplus 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole in a dedicated, clearly labeled, sealable high-density polyethylene (HDPE) or glass container.

    • Causality: Segregation prevents accidental cross-reactions. Nitropyrazoles must be kept strictly separated from strong oxidizers and reducing agents to prevent spontaneous exothermic reactions[3].

  • Step 2: Solubilization (Pre-Incineration Preparation)

    • Action: Dissolve or mix the solid waste with a combustible, non-halogenated solvent (such as ethanol, methanol, or acetone)[2][5].

    • Causality: Direct incineration of bulk nitroaromatic powders can lead to uncontrolled thermal excursions or micro-explosions. Creating a solvent mixture dilutes the energetic density and ensures a controlled, steady burn rate when introduced into the incinerator.

  • Step 3: Packaging and Labeling

    • Action: Seal the container tightly. Label clearly with: "Hazardous Waste - Combustible Organic Liquid/Solid Mixture (Contains Nitropyrazole derivative) - Toxic/Irritant."

  • Step 4: Professional Incineration

    • Action: Transfer the waste to a licensed professional waste disposal service. Ensure the facility utilizes a chemical incinerator equipped with an 5[5].

    • Causality: The afterburner guarantees the complete thermal destruction of the aromatic pyrazole ring. Crucially, the alkaline scrubber is required to capture and neutralize the highly toxic nitrogen oxide (NOx) gases generated by the combustion of the nitro group, preventing hazardous environmental release[3][4].

Emergency Spill Response Protocol

In the event of a localized powder spill, immediate and calculated action is required:

  • Isolate: Evacuate non-essential personnel and remove all sources of ignition from the immediate area[4].

  • Contain: Do not use compressed air or dry sweeping, which generates hazardous, inhalable dust.

  • Collect: Gently sweep up the material using spark-proof tools or a damp absorbent pad to suppress aerosolization[3].

  • Decontaminate: Wash the affected area thoroughly with soap and water, collecting all washings as hazardous aqueous waste for separate disposal.

Disposal Workflow Visualization

DisposalWorkflow A Solid Waste Collection 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole B Hazard Segregation Isolate from Oxidizers/Reducers A->B Step 1: Isolate C Solubilization Phase Dissolve in Combustible Solvent B->C Step 2: Dissolve D RCRA Packaging Seal & Label as Hazardous C->D Step 3: Package E Thermal Destruction Incinerator with Scrubber (NOx) D->E Step 4: Incinerate

Workflow for the segregation, solubilization, and RCRA-compliant incineration of nitropyrazole waste.

References

  • AA Blocks. "Product Index - AA Blocks". 1

  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals". 2

  • LookChem. "1-Nitropyrazole - LookChem".5

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific" (3-Nitro-1H-pyrazole). 3

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific" (4-Nitro-1H-pyrazole). 4

Sources

Handling

Personal protective equipment for handling 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

As a Senior Application Scientist, I design chemical handling protocols not as mere compliance checklists, but as self-validating systems grounded in physical chemistry and mechanistic toxicology. Handling 3-(4-Methoxyph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design chemical handling protocols not as mere compliance checklists, but as self-validating systems grounded in physical chemistry and mechanistic toxicology. Handling 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole —a specialized synthetic intermediate combining a biologically active pyrazole core with a highly reactive nitroaromatic pharmacophore—requires precision.

The presence of the electron-withdrawing nitro group (-NO₂) dictates this compound's reactivity, its biological toxicity, and consequently, our approach to Personal Protective Equipment (PPE) and logistical handling.

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind our safety protocols is critical. Nitroaromatic compounds are highly lipophilic, allowing them to easily breach the stratum corneum (the outermost layer of the skin). Once systemic, the 1-electron reduction of the nitro group on the aromatic ring leads to the formation of a superoxide anion radical, which subsequently generates reactive oxygen species (ROS) that damage biomolecular material[1].

Furthermore, the electron-withdrawing nature of the nitro group makes these compounds highly resistant to oxidative degradation, leading to severe environmental recalcitrance[2]. Therefore, our PPE and disposal strategies must form a closed-loop system that prevents both human exposure and environmental release.

Quantitative Operational Parameters

To establish a baseline for safe handling, all engineering controls and protective measures must meet the following mathematically verified thresholds:

ParameterMinimum ThresholdOptimal TargetCausality / Scientific Justification
Fume Hood Face Velocity 80 fpm (0.4 m/s)100 fpm (0.5 m/s)Ensures containment of aerosolized micro-particles during the weighing of dry powders[3].
Glove Breakthrough Time > 60 minutes> 240 minutesNitroaromatics are lipophilic and rapidly permeate standard thin-mil latex.
Storage Temperature 2°C4°C - 8°CPrevents thermal degradation and minimizes the vapor pressure of the solid compound.
Waste Incineration Temp 850°C> 1000°CRequired to break the highly stable C-NO₂ bond and prevent environmental contamination[2].

Mandatory Personal Protective Equipment (PPE)

The following PPE matrix is mandatory and aligns with standards for hazard mitigation[4].

  • Hand Protection: requires protection against skin absorption of harmful substances[4]. Protocol: Double-gloving is required. Use a 4-mil Nitrile inner glove and a heavy-duty Neoprene outer glove. Causality: Neoprene offers superior resistance to organic nitro compounds, while the inner nitrile layer acts as a fail-safe.

  • Eye/Face Protection: mandates protection against chemical vapors and flying particles[4]. Protocol: ANSI Z87.1+ rated chemical splash goggles combined with a full-face shield.

  • Respiratory Protection: Protocol: A NIOSH-approved N95 or P100 particulate respirator. Causality: Prevents inhalation of fine crystalline dust during mass transfer, which can cause severe respiratory tract irritation and systemic toxicity[3].

  • Body Protection: Protocol: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned, supplemented by Tyvek sleeves.

Self-Validating Operational Workflow

Every step in handling 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole must inherently verify its own safety before you proceed to the next.

Step 1: The Airflow Validation (Engineering Control) Before opening the chemical container, observe the fume hood's digital airflow monitor. It must read ≥ 100 fpm. Next, perform a physical tissue-paper test at the sash opening. If the tissue is not actively pulled inward, the engineering control has failed. Do not proceed. This dual-verification ensures the primary inhalation barrier is functional before any chemical is exposed.

Step 2: The Dermal Barrier Integrity Check Don the inner nitrile gloves. Perform a tactile inflation test by trapping air in the glove and squeezing. If it fails to hold pressure, discard it. Don the outer neoprene gloves. This creates a fail-safe: if the outer neoprene is breached by an organic solvent carrying the nitroaromatic, the inner nitrile layer provides the critical reaction time needed to safely doff the PPE.

Step 3: Mass Transfer Validation Use an anti-static, zero-retention weighing boat and an anti-static spatula. Causality: Fine nitroaromatic powders can adhere to spatulas due to static charge, leading to sudden dispersion when the charge dissipates. Tare the balance, add the compound, and close the draft shield. The protocol is only validated if the balance reading stabilizes within 5 seconds; a fluctuating reading indicates active air currents, requiring immediate recalibration of the hood sash height to prevent aerosolization.

Step 4: Solubilization and Doffing Dissolve the compound in your designated organic solvent (e.g., DMSO or DMF) directly inside the hood. Once capped, remove the outer neoprene gloves inside the hood to ensure no microscopic dust is transferred to the general lab environment.

OperationalWorkflow N1 1. Engineering Controls Verify Hood Velocity >0.5 m/s N2 2. PPE Donning Double Gloves, N95, FR Coat N1->N2 N3 3. Dispensing Anti-static tools, No friction N2->N3 N4 4. Solubilization Dissolve in DMF/DMSO N3->N4 N5 5. Decontamination Solvent wipe down -> Soap N4->N5

Standard operational workflow for handling nitroaromatic pyrazole derivatives.

Spill Mitigation & Environmental Logistics

Because nitroaromatic compounds are highly resistant to biological oxidation and hydrolysis[1], they pose a severe threat to groundwater if disposed of improperly[2]. Aqueous waste containing even trace amounts of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole must never be poured down the drain.

  • Spill Protocol: Do not sweep dry powders, as this generates toxic aerosols. Cover the spill with damp absorbent pads (moistened with a compatible solvent like isopropanol) to suppress dust. Wipe inward from the edges, place the pads in a sealed hazardous waste bag, and wash the area with a strong surfactant.

  • Waste Segregation: Collect all solid waste (contaminated gloves, paper towels, empty vials) in a designated, clearly labeled hazardous waste bin. Liquid waste must be kept in a "Halogenated/Non-Halogenated Organic Waste - Contains Nitroaromatics" carboy. Both streams must be routed to EPA-approved high-temperature incineration facilities.

WasteSegregation Source Nitro-Pyrazole Waste Generation Solid Solid Waste (PPE, Vials, Towels) Source->Solid Liquid Liquid Waste (Reaction Solvents) Source->Liquid Incineration High-Temp Incineration (EPA Approved) Solid->Incineration Liquid->Incineration

Waste segregation and disposal pathway for recalcitrant nitroaromatic compounds.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: Personal Protective Equipment - 29 CFR 1910 Subpart I Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: Microbiology and Molecular Biology Reviews (PMC) URL: [Link]

  • Title: In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study Source: Environmental Toxicology and Chemistry URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.